D-METHIONINE (1-13C)
Description
Properties
Molecular Weight |
150.2 |
|---|---|
Purity |
96% |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-METHIONINE (1-13C) in Metabolic Tracing
Foreword: Beyond the L-Isomer
For decades, the study of methionine metabolism has rightfully focused on its essential L-isomer, the cornerstone of protein synthesis and the primary methyl donor via S-adenosylmethionine (SAM). However, this focus has often relegated D-amino acids to mere biological curiosities. This guide challenges that perspective by illuminating the unique and powerful role of D-METHIONINE, specifically when labeled with a stable isotope at the first carbon (1-13C), as a sophisticated tool for metabolic tracing.
This document is designed for researchers, scientists, and drug development professionals who seek to move beyond steady-state metabolite measurements and quantify the dynamic fluxes of key metabolic pathways. We will explore the biochemical rationale, experimental design, and analytical strategies for leveraging D-METHIONINE (1-13C) to dissect the intricate interplay between stereospecific metabolism, the transmethylation and transsulfuration pathways, and the metabolic contributions of the gut microbiome. Here, we delve into the causality behind the experimental choices, providing not just protocols, but a framework for robust, self-validating metabolic investigation.
Foundational Principles: Methionine Metabolism and Stable Isotope Tracing
To appreciate the utility of D-METHIONINE (1-13C), one must first grasp the central pathways of its L-isomer and the principles of stable isotope tracing.
The Two Fates of L-Methionine
L-methionine sits at a critical metabolic crossroads, primarily directed into two interconnected pathways essential for cellular homeostasis[1][2]:
-
The Methionine Cycle (Transmethylation): Methionine is activated by ATP to form S-adenosylmethionine (SAM), the universal methyl donor for countless reactions, including DNA, RNA, and histone methylation.[3] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, completing the cycle.[4]
-
The Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly committed to the transsulfuration pathway. It condenses with serine to form cystathionine, which is then cleaved to produce cysteine.[2][5] Cysteine is a vital precursor for the major intracellular antioxidant, glutathione (GSH). This pathway is a primary route for methionine catabolism.[4]
The Power of 13C Stable Isotope Tracing
Stable isotope tracing is a powerful technique to measure the rate of metabolic pathways (fluxes) in a living system.[6][7] Unlike methods that measure only the static concentration of metabolites, tracing reveals their dynamic rates of synthesis, catabolism, and interconversion. The core principle involves introducing a molecule (a "tracer"), such as D-METHIONINE (1-13C), into a biological system and tracking the incorporation of the heavy isotope (13C) into downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][8]
The Unique Biochemistry of D-Methionine Metabolism
While mammals primarily utilize L-amino acids for protein synthesis, they possess specific enzymatic machinery to process D-amino acids.[9][10] This stereospecific metabolism is the key to the utility of D-METHIONINE (1-13C) as a tracer.
The D-Amino Acid Oxidase (DAO) Gateway
The primary enzyme responsible for the metabolism of neutral D-amino acids in mammals is D-amino acid oxidase (DAO), a FAD-dependent enzyme found in high concentrations in the liver and kidney.[11][12][13] DAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA), producing ammonia and hydrogen peroxide in the process.[14][15]
This MTOBA intermediate is then transaminated by various aminotransferases to yield L-methionine.[16] This two-step conversion is highly efficient; studies in rats have shown that over 90% of intravenously administered D-methionine is converted into the L-enantiomer in vivo.[17]
This enzymatic conversion serves as a metabolic "gateway" that is distinct from the direct utilization of L-methionine. By introducing D-METHIONINE (1-13C), researchers can specifically probe the activity of this gateway and the subsequent fate of the newly synthesized L-methionine pool.
Caption: Conversion of D-Methionine to L-Methionine via D-Amino Acid Oxidase (DAO).
Core Applications of D-METHIONINE (1-13C) in Metabolic Tracing
The strategic placement of the 13C label on the carboxyl carbon is central to its utility. This allows for the precise interrogation of pathways where this carbon is metabolically active.
Quantifying Transsulfuration Flux
The primary application of D-METHIONINE (1-13C) is to measure the rate of the transsulfuration pathway. After its conversion to L-[1-13C]Methionine, the tracer enters the methionine cycle.[1] When the resulting L-[1-13C]homocysteine is channeled into the transsulfuration pathway, it is converted to L-[1-13C]cysteine. The subsequent metabolism of cysteine and the α-ketobutyrate byproduct eventually leads to the decarboxylation of the labeled carboxyl group, releasing it as 13CO2.[5]
The rate of 13CO2 expiration (in whole-body studies) or production (in cell culture) is a direct, quantitative measure of the flux through the transsulfuration pathway.[18] This provides invaluable information on how cells and organisms partition methionine between remethylation (recycling) and catabolism for cysteine and glutathione synthesis.
Causality: Why use D-METHIONINE (1-13C) instead of L-METHIONINE (1-13C)? In many experimental settings, particularly in vivo, administering L-methionine can perturb the very pool you are trying to measure. Using the D-isomer leverages the body's natural, high-capacity conversion system to generate labeled L-methionine endogenously from a precursor that does not directly compete for L-methionine transporters or metabolic enzymes, providing a more subtle and potentially more physiological trace.[17][19]
Caption: Metabolic fate of the 1-13C label from D-Methionine.
Probing Gut Microbiome Metabolism
The gut microbiota possesses a vast and diverse enzymatic repertoire, including various racemases and D-amino acid metabolizing enzymes that differ significantly from the host.[10][20] Bacteria can synthesize and utilize a wide array of D-amino acids for cell wall construction and signaling.[11]
Administering D-METHIONINE (1-13C) can help dissect the contribution of the gut microbiome to host methionine metabolism. The appearance of specific labeled metabolites in the portal circulation or feces that are not produced by host enzymes can indicate microbial activity. For instance, certain gut bacteria may metabolize D-methionine through alternative pathways, producing unique labeled byproducts. Comparing tracer fate in germ-free versus conventional animals can powerfully delineate the metabolic crosstalk between the host and its microbiome.[20][21]
Experimental Design and Protocols
A successful metabolic tracing study requires meticulous planning and execution. The following protocol provides a template for an in vivo study in a rodent model.
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for an in vivo D-METHIONINE (1-13C) tracing study.
Step-by-Step Protocol: In Vivo Mouse Study
This protocol is a self-validating system; inclusion of control groups (e.g., saline vehicle, unlabeled D-methionine) is critical for interpreting results.
-
Animal Acclimatization:
-
House animals (e.g., C57BL/6 mice) in individual metabolic cages for at least 3 days to acclimatize. These cages are essential for the collection of expired air.
-
Maintain a standard diet and 12-hour light/dark cycle.
-
-
Tracer Preparation & Administration:
-
Dissolve D-METHIONINE (1-13C) in sterile saline to a final concentration of 10 mg/mL.
-
Fast animals for 4-6 hours prior to administration to reduce variability from food intake.
-
Administer a bolus dose (e.g., 20 mg/kg body weight) via intravenous (tail vein) injection. Causality: IV injection bypasses absorption kinetics, providing a clear starting point for metabolic analysis.
-
-
Sample Collection:
-
Breath: Collect expired air at baseline (pre-injection) and at 15, 30, 60, 90, 120, 180, and 240 minutes post-injection. Analyze the 13CO2/12CO2 ratio using an isotope ratio mass spectrometer (IRMS).
-
Blood: Collect ~50 µL of blood via tail snip or saphenous vein at baseline and at 5, 15, 30, 60, 120, and 240 minutes into heparinized tubes. Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen.
-
Tissues: At the final time point, euthanize the animal via an approved method and rapidly dissect tissues of interest (liver, kidney, intestine). Immediately snap-freeze in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction from Plasma and Tissues:
-
Pre-cool a solution of 80% methanol / 20% water to -80°C.
-
For plasma: Add 500 µL of the cold extraction solvent to 50 µL of plasma.
-
For tissues: Homogenize ~20 mg of frozen tissue in 1 mL of the cold extraction solvent using a bead beater.
-
Vortex all samples vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).
-
Use a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Develop a targeted method to quantify the different mass isotopologues of D-methionine, L-methionine, homocysteine, and cysteine. This involves using multiple reaction monitoring (MRM) for each isotopologue.
-
Data Presentation and Interpretation
Quantitative Data Summary
Summarize the isotopic enrichment data in a structured table. Isotopic enrichment is typically expressed as Atom Percent Excess (APE), which corrects for the natural abundance of 13C.
| Metabolite | Mass Isotopologue | Expected Mass Shift | Liver APE at 60 min (%) | Plasma APE at 60 min (%) |
| D-Methionine | M+1 | +1.00335 | 5.2 ± 0.8 | 15.6 ± 2.1 |
| L-Methionine | M+1 | +1.00335 | 45.3 ± 4.5 | 38.1 ± 3.9 |
| Homocysteine | M+1 | +1.00335 | 35.7 ± 3.1 | 22.4 ± 2.8 |
| Cysteine | M+1 | +1.00335 | 18.9 ± 2.2 | 11.5 ± 1.9 |
Table represents hypothetical data for illustrative purposes.
Interpreting the Results
-
Rate of D-Met disappearance: The speed at which the M+1 peak of D-methionine vanishes from plasma indicates the overall activity of DAO and renal clearance.
-
Rate of L-Met appearance: The rise and fall of the M+1 L-methionine peak reflects the rate of its synthesis from the D-isomer and its subsequent incorporation into the transmethylation and transsulfuration pathways.
-
13CO2 Excretion Curve: The cumulative amount of expired 13CO2 provides a quantitative measure of the total flux through the transsulfuration pathway over the experimental period.[18]
-
Enrichment in Downstream Metabolites: The degree of labeling in homocysteine and cysteine confirms pathway connectivity and can be used in metabolic models to calculate relative flux rates.[8]
Conclusion: A Niche Tool for Precise Questions
D-METHIONINE (1-13C) is not a universal tracer for all metabolic questions. Its strength lies in its specificity. It is an unparalleled tool for quantifying in vivo transsulfuration flux and for dissecting the complex interplay between host and microbial D-amino acid metabolism. By understanding the underlying biochemistry of its stereospecific conversion, researchers can design powerful experiments that yield dynamic, quantitative insights into cellular metabolism, pushing beyond the static picture provided by traditional metabolomics. This guide provides the foundational knowledge and practical framework to confidently apply this sophisticated tracer in your research endeavors.
References
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Ohide, H., Miyoshi, Y., Maruyama, R., Hamase, K., & Konno, R. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(29), 3162-3168. [Link]
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Hasegawa, H., Matsukawa, T., Shinohara, Y., & Hashimoto, T. (2005). Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 651-656. [Link]
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Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology, 9, 851. [Link]
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Bauchart-Thevret, C., Stoll, B., Cui, L., Burrin, D. G. (2009). Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract. Proceedings of the National Academy of Sciences, 106(40), 17145-17150. [Link]
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Chen, L. S., & Chen, Y. (2015). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in molecular biology, 1311, 239–251. [Link]
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Schumann, T., D'Souza, K., Kunchok, A., Lewis, A. J., & Zuriaga, M. A. (2020). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 10(11), 448. [Link]
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Leporq, B., Le Moyec, L., & Pathak, A. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(3), 779-790. [Link]
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ResearchGate. Activities of d-amino acid oxidase responsible for conversion of d-methionine to keto-methionine in different tissues of sows. [Link]
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Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]
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Wang, Y., Ke, X., Yang, H., & Kuda, Y. (2023). Gut Protective Effect from D-Methionine or Butyric Acid against DSS and Carrageenan-Induced Ulcerative Colitis. Nutrients, 15(2), 438. [Link]
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Radke, M., Heine, W., Wutzke, K. D., Leitzmann, P., & Walther, F. (1995). Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers. Journal of pediatric gastroenterology and nutrition, 21(2), 209-214. [Link]
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SciELO Colombia. Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. [Link]
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Cordes, T., & Metallo, C. M. (2021). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry, 93(11), 4778-4786. [Link]
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Royal Society of Chemistry. Dietary methionine restriction improves gut microbiota composition and prevents cognitive impairment in d-galactose-induced aging mice. [Link]
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Muir, R. K., & Howell, S. C. (2022). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. STAR protocols, 3(1), 101131. [Link]
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Cordes, T., & Metallo, C. M. (2021). Quantitation of Cellular Metabolic Fluxes of Methionine. ACS Publications, 93(11), 4778-4786. [Link]
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Leporq, B., Le Moyec, L., & Pathak, A. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(3), 779-790. [Link]
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Du, J. Metabolomics and Isotope Tracing. West Virginia University. [Link]
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Liu, J., Zhang, Y., & Li, Y. (2022). Gut microbiota contributes to the methionine metabolism in host. Gut Microbes, 14(1), 2154020. [Link]
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MDPI. (2024). Dietary Methionine Restriction Improves Gut Health and Alters the Plasma Metabolomic Profile in Rats by Modulating the Composition of the Gut Microbiota. [Link]
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Royal Society of Chemistry. Dietary methionine restriction improves the gut microbiota and reduces intestinal permeability and inflammation in high-fat-fed mice. [Link]
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Harnessing D-Methionine (1-¹³C) to Interrogate One-Carbon Metabolism: A Guide to Tracer-Based Flux Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing the stable isotope tracer D-Methionine (1-¹³C) to quantitatively dissect the intricate network of one-carbon (1C) metabolism. We will move beyond theoretical principles to deliver actionable, field-proven insights and detailed protocols, empowering researchers to design, execute, and interpret sophisticated metabolic flux experiments.
Part 1: Foundational Principles – The "Why" Behind the Tracer
An Overview of One-Carbon Metabolism
One-carbon metabolism is a fundamental biochemical network that orchestrates the transfer of one-carbon units (e.g., methyl, methylene, formyl groups).[1][2] This network is not a single linear pathway but a series of interconnected cycles, primarily the folate and methionine cycles, that are compartmentalized across the cytosol, mitochondria, and nucleus.[3][4] These pathways are indispensable for a host of critical cellular processes, including:
-
Nucleotide Biosynthesis: Providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.[5][6]
-
Amino Acid Homeostasis: Mediating the interconversion of amino acids like serine and glycine.[1][5]
-
Epigenetic Regulation: Supplying methyl groups for the methylation of DNA, RNA, and proteins via the universal methyl donor, S-adenosylmethionine (SAM).[5][7][8]
-
Redox Balance: Contributing to the synthesis of glutathione, a primary cellular antioxidant.[4][9]
Given its central role in cell proliferation and regulation, dysregulation of one-carbon metabolism is a hallmark of numerous diseases, particularly cancer, making it a compelling target for both research and therapeutic development.[2][6][10][11]
Part 2: Experimental Strategy & Protocols
A successful tracer experiment relies on meticulous planning and execution. The following protocols are designed as a robust starting point, adaptable to specific cell lines and experimental questions.
Experimental Design Considerations
-
Cell Line Selection: Ensure the chosen cell line expresses sufficient D-amino acid oxidase (DAO) activity for efficient tracer conversion. DAO expression can vary significantly between tissues and cell types. [12][13]Preliminary western blot analysis or a pilot tracer experiment is recommended.
-
Media Formulation: Utilize a methionine-free base medium (e.g., DMEM, RPMI-1640) to prepare your labeling media. This ensures that the only source of methionine is the labeled tracer you provide.
-
Tracer Concentration: The concentration of D-Methionine (1-¹³C) should be similar to the physiological concentration of L-methionine in standard culture media (typically 100-200 µM) to avoid inducing a stress response.
-
Time Course: Metabolic flux is a dynamic process. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is essential to capture the kinetics of label incorporation and determine when isotopic steady-state is reached. [14]
Protocol 1: Stable Isotope Labeling in Cell Culture
This protocol is adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodologies. [15][16]
-
Cell Seeding: Plate cells at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard complete medium.
-
Media Wash: Gently aspirate the complete medium. Wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove any residual unlabeled methionine.
-
Initiate Labeling: Add pre-warmed "heavy" labeling medium. This medium consists of methionine-free base medium supplemented with dialyzed fetal bovine serum, glutamine, penicillin/streptomycin, and D-Methionine (1-¹³C) at the desired final concentration.
-
Incubation: Return cells to the incubator (37°C, 5% CO₂) and incubate for the designated time points of your experiment.
-
Harvesting: At each time point, place the culture plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Cell Lysis: Proceed immediately to metabolite extraction. Do not freeze the cell pellet in PBS, as this can cause cell lysis and metabolite leakage.
Protocol 2: Polar Metabolite Extraction
-
Quenching & Extraction: After the final PBS wash, add 1 mL of ice-cold extraction solvent (80% Methanol / 20% Water) directly to the culture plate.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent. Ensure the entire surface is scraped thoroughly.
-
Collection: Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade metabolites.
-
Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Analysis is typically performed using High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. [7][11][17]
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate mobile phase. Vortex and centrifuge to pellet any insoluble material.
-
Chromatography: Separate metabolites using a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an ion-pairing agent. A gradient elution using solvents like acetonitrile and ammonium acetate buffer is common. [17]3. Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: For each metabolite, monitor the transition from the precursor ion (M+H)⁺ to a specific product ion. For labeled metabolites, the precursor mass will increase by +1 due to the ¹³C atom.
-
Data Acquisition: Use vendor software (e.g., MassHunter) to create the acquisition method and process the data. [17]
-
Part 3: Data Analysis & Interpretation
Tracing the ¹³C Label
The core of the analysis is to measure the fractional enrichment of the ¹³C label in downstream metabolites over time. This is calculated as the ratio of the labeled metabolite peak area to the total (labeled + unlabeled) peak area.
Fractional Enrichment = [Peak Area (M+1)] / [Peak Area (M+0) + Peak Area (M+1)]
Plotting the fractional enrichment for each metabolite against time reveals the kinetics of label incorporation.
Key Metabolites and Expected Mass Shifts
The following table summarizes the key metabolites in the methionine cycle and their expected isotopologues when using D-Methionine (1-¹³C).
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Role |
| L-Methionine | 149.05 | 150.05 | Protein Synthesis, SAM Precursor |
| S-Adenosylmethionine (SAM) | 398.14 | 399.14 | Universal Methyl Donor |
| S-Adenosylhomocysteine (SAH) | 384.12 | 385.12 | Product of Methylation |
| Homocysteine | 135.04 | 136.04 | Methionine Regeneration/Transsulfuration |
Note: Masses are for the neutral molecule. Precursor ions in positive mode ESI will be (M+H)⁺.
Quantifying Metabolic Flux
While fractional enrichment provides qualitative insights, more advanced modeling is required for true flux quantification. Isotopic steady-state analysis or kinetic flux modeling can be applied to the time-course data to calculate the rates of production and consumption for each metabolite in the pathway. [14]This allows for a quantitative comparison of metabolic activity between different experimental conditions (e.g., control vs. drug-treated cells).
Part 4: Applications in Research
The unique advantages of D-Methionine (1-¹³C) make it a powerful tool for addressing fundamental questions in various fields.
Cancer Metabolism
Many cancer cells exhibit "methionine dependency," a heightened requirement for methionine to support their rapid proliferation and methylation demands. [9][10][18]This tracer can be used to:
-
Quantify the flux through the methionine cycle in cancer cells versus normal cells. [9]* Assess the impact of chemotherapeutic agents on one-carbon metabolism. [10]* Elucidate how oncogenic signaling pathways, such as the SET-SHMT2 axis, reprogram one-carbon metabolism. [19]* Investigate the efficacy of methionine restriction as a therapeutic strategy. [18]
Neurodegeneration and Aging
One-carbon metabolism is intricately linked to neurological health and the aging process. [3][4]Dysregulation of methylation and redox balance are implicated in neurodegenerative diseases. This tracer enables researchers to:
-
Study age-related changes in methionine cycle flux in neuronal models.
-
Investigate how genetic risk factors for neurodegenerative diseases impact one-carbon metabolism.
-
Assess the metabolic effects of potential neuroprotective compounds.
References
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Findrik, Z., & Vasić-Raćki, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. PubMed, 19(12), 1535-43. Retrieved February 23, 2026, from [Link]
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Maddocks, O. D. K., & Vousden, K. H. (2024). Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond. PubMed, 14(3), a041533. Retrieved February 23, 2026, from [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). PubMed, 1(9), 2650-60. Retrieved February 23, 2026, from [Link]
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Pietzke, M., Meiser, J., & Vazquez, A. (2019). Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope tracing gas chromatography mass spectrometry. PubMed, 1928, 69-79. Retrieved February 23, 2026, from [Link]
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One-Carbon Metabolism Modulates Ageing And Neurodegeneration - Tavernarakis Lab. (n.d.). Tavernarakis Lab. Retrieved February 23, 2026, from [Link]
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Nikoletopoulou, V., & Tavernarakis, N. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. MDPI, 11(1), 13. Retrieved February 23, 2026, from [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2018). Regulatory mechanisms of one-carbon metabolism enzymes. PMC, 294(1), 1-15. Retrieved February 23, 2026, from [Link]
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The superiority of L-methionine. (2019, December 9). Chemuniqué. Retrieved February 23, 2026, from [Link]
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Effects of Dietary Supplementation of L-Methionine vs Dl - Scholars Junction - Mississippi State University. (2018, August 10). Mississippi State University. Retrieved February 23, 2026, from [Link]
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Blagoev, B., & Pandey, A. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. Retrieved February 23, 2026, from [Link]
-
(PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. (n.d.). Current Protocols. Retrieved February 23, 2026, from [Link]
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Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
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Stable Isotope Tracing for Folate-mediated One-Carbon Trafficking in Colon Cancer Cells and a 3-D Cell Model of embryogenesis - Norecopa. (2020, April 1). Norecopa. Retrieved February 23, 2026, from [Link]
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Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Dai, Z., & Locasale, J. W. (2015). Quantitation of Cellular Metabolic Fluxes of Methionine. PMC, 87(12), 4691-4698. Retrieved February 23, 2026, from [Link]
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Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - MDPI. (1989, September 10). MDPI. Retrieved February 23, 2026, from [Link]
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Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024, February 7). ACS Publications. Retrieved February 23, 2026, from [Link]
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Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet - Veterinary World. (2025, March 18). Veterinary World. Retrieved February 23, 2026, from [Link]
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Maddocks, O. D. K., & Meiser, J. (2019). Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. PubMed, 1928, 55-67. Retrieved February 23, 2026, from [Link]
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D-Amino acid oxidase: Physiological role and applications - SciSpace. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]
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Activities of d-amino acid oxidase responsible for conversion of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Can Reducing Methionine Consumption Enhance Cancer Treatment?. (2024, July 17). American Institute for Cancer Research. Retrieved February 23, 2026, from [Link]
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D-amino acid oxidase - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
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Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers. Retrieved February 23, 2026, from [Link]
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Radke, M., Heine, W., Wutzke, K. D., Leitzmann, P., & Walther, F. (1995). Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers. PubMed, 21(2), 209-14. Retrieved February 23, 2026, from [Link]
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Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion | Journal of the American Chemical Society - ACS Publications. (2012, October 30). ACS Publications. Retrieved February 23, 2026, from [Link]
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Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Physiological functions of D-amino acid oxidases: from yeast to humans. PubMed, 63(3), 311-20. Retrieved February 23, 2026, from [Link]
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Sanderson, S. M., & Gao, X. (2019). Methionine Restriction and Cancer Biology. PMC, 11(8), 1834. Retrieved February 23, 2026, from [Link]
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Methionine | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]
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Altering Diet Enhances Response to Cancer Treatments in Mice. (2019, September 3). National Cancer Institute. Retrieved February 23, 2026, from [Link]
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One-Carbon Metabolism Targeted Metabolomics LC–MS/MS | folate and methionine cycles MetwareBio. (n.d.). MetwareBio. Retrieved February 23, 2026, from [Link]
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Fischer, M., Kloiber, K., Häusler, J., Ledolter, K., Konrat, R., & Schmid, W. (2007). Synthesis of a 13C-methyl-group-labeled methionine precursor as a useful tool for simplifying protein structural analysis by NMR spectroscopy. PubMed, 8(6), 610-2. Retrieved February 23, 2026, from [Link]
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D'Aniello, S., & D'Aniello, A. (2023). D-Amino Acids and Cancer: Friends or Foes?. MDPI, 13(2), 241. Retrieved February 23, 2026, from [Link]
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A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat | Biochemistry - ACS Publications. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
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Interlobe Communication in 13C-Methionine-Labeled Human Transferrin | Biochemistry. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
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Chantranupong, L., & Sabatini, D. M. (2018). Sensing and Signaling of Methionine Metabolism. PMC, 28(5), 1090-1103. Retrieved February 23, 2026, from [Link]
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Bertino, F., & Porporato, P. E. (2020). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. PMC, 12(11), 3169. Retrieved February 23, 2026, from [Link]
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Technical Deep Dive: 13C-Labeled Amino Acids in Quantitative & Structural Proteomics
Executive Summary
The transition from qualitative protein identification to precise quantification and structural elucidation represents a paradigm shift in modern proteomics. At the core of this evolution lies the strategic application of stable isotopes, specifically Carbon-13 (
This guide details the mechanistic principles, experimental workflows, and advanced applications of
Part 1: The Physics of Labeling – Why C?
The Chromatographic Isotope Effect
A critical, often overlooked factor in quantitative proteomics is the behavior of isotopologues during Reverse Phase Chromatography (RPC).
-
Deuterium (
H): The C-D bond is shorter and less polarizable than the C-H bond. This alters the hydrophobicity of the peptide, causing deuterated peptides to elute earlier than their non-labeled counterparts. This retention time shift complicates quantification, as the heavy and light peaks do not co-elute, introducing ionization variability (matrix effects). -
Carbon-13 (
C): The C isotope increases mass without significantly altering bond length or polarity. Consequently, C-labeled peptides co-elute perfectly with endogenous ( C) peptides. This ensures that both species experience the exact same electrospray ionization (ESI) conditions, making C the gold standard for MS quantification.
Isotope Selection Matrix
| Isotope | Mass Shift | Chromatographic Shift | Spectral Complexity | Primary Application |
| +1 Da per H | High (Early elution) | Moderate | Metabolic flux (low cost) | |
| +1 Da per N | Negligible | High (Variable N count) | Metabolic labeling (plants/bacteria) | |
| +1 Da per C | None (Co-elution) | Low (Predictable) | SILAC, AQUA, NMR |
Part 2: SILAC – Stable Isotope Labeling by Amino Acids in Cell Culture[1][2][3]
SILAC relies on the metabolic incorporation of "heavy" amino acids into the proteome.[1][2] By utilizing
The Logic of Lysine and Arginine
Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R). Therefore, supplementing cell media with:
-
Heavy Lysine:
C -Lysine (+6 Da) or C N -Lysine (+8 Da) -
Heavy Arginine:
C -Arginine (+6 Da) or C N -Arginine (+10 Da)[3]
Ensures that every digested peptide has a predictable mass shift relative to the "Light" control.
Visualization: The SILAC Workflow
Figure 1: Comparative workflow for SILAC. Cells are differentially labeled, mixed early to minimize processing error, and analyzed via MS to determine relative protein abundance.[4]
Part 3: Pulse-SILAC (pSILAC) – Measuring Proteostasis
While standard SILAC measures steady-state abundance, Pulse-SILAC measures protein turnover (synthesis and degradation rates).[5] This is crucial for drug development, where a drug might stop the synthesis of a protein without immediately affecting its total abundance.
Experimental Logic
-
Cells are grown in Medium A (e.g., Light) until equilibrium.
-
At Time
, medium is switched to Medium B (e.g., Heavy C-Lys/Arg). -
Samples are harvested at time points (
). -
The appearance of the "Heavy" peak represents new synthesis . The decay of the "Light" peak represents degradation .
Visualization: Pulse-Chase Dynamics
Figure 2: pSILAC timeline. The rate of heavy isotope incorporation allows for the calculation of protein half-life (
Part 4: Detailed Experimental Protocol (SILAC)
Objective: Relative quantification of the proteome in HeLa cells treated with Drug X vs. Vehicle.
Phase 1: Metabolic Labeling
-
Media Preparation:
-
Prepare SILAC-specific DMEM (deficient in Lys/Arg).
-
Light Media: Add
C -Lysine and C -Arginine (final conc. 28 mg/L and 48 mg/L respectively). -
Heavy Media: Add
C N -Lysine (+8 Da) and C N -Arginine (+10 Da). -
Note: Add dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.
-
-
Cell Culture:
-
Passage HeLa cells in respective media for at least 5-6 doublings . This ensures >97% incorporation of the label.
-
Verify incorporation efficiency by running a small aliquot on MS before proceeding.
-
Phase 2: Treatment & Lysis
-
Treat "Heavy" cells with Drug X and "Light" cells with Vehicle for the desired duration.
-
Wash cells 3x with ice-cold PBS to remove serum proteins.
-
Lyse cells using a denaturing buffer (e.g., 8M Urea, 50mM Tris-HCl pH 8.0).
-
Critical Step: Quantify protein concentration (BCA assay) for both samples independently.
Phase 3: Mixing & Digestion
-
Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass (e.g., 100 µg of each).
-
Reduction: Add DTT (5 mM final) and incubate at 56°C for 25 min.
-
Alkylation: Add Iodoacetamide (14 mM final) and incubate at RT in dark for 30 min.
-
Dilution: Dilute Urea to <1M using 50mM Tris-HCl or Ammonium Bicarbonate.
-
Digestion: Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Phase 4: Desalting & MS Analysis[5]
-
Acidify reaction with TFA (pH < 2).
-
Desalt using C18 StageTips or SPE columns.
-
Analyze via LC-MS/MS (e.g., Orbitrap).[6] Set the search engine (MaxQuant/Proteome Discoverer) to recognize the specific mass shifts (+8 Da Lys, +10 Da Arg).
Part 5: Structural Proteomics & NMR
Beyond MS,
Uniform vs. Sparse Labeling
-
Uniform Labeling (U-
C): Grown in minimal media with C-Glucose as the sole carbon source. Used for backbone assignment in small proteins (<20 kDa). -
Sparse/Methyl Labeling: For large proteins (>50 kDa), uniform labeling causes spectral crowding and rapid relaxation (signal loss).
-
Solution: Use
C-labeled precursors (e.g., -ketoisovalerate) to specifically label methyl groups of Ile, Leu, and Val . -
These methyl groups act as intense NMR probes ("beacons") to monitor conformational changes and ligand binding (Methyl-TROSY).
-
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[7] Molecular & Cellular Proteomics. Link
-
Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. Link (Seminal paper on Pulse-SILAC turnover rates).
-
Cambridge Isotope Laboratories. (n.d.). Isotope-Labeled Amino Acids for Proteomics. Link
-
Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems. Link
-
Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins.[8] Journal of Biomolecular NMR. Link
Sources
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- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
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- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. nmr-bio.com [nmr-bio.com]
Tracing the Metabolic Fate: A Technical Guide to 13C-NMR Metabolomics
Executive Summary
In the landscape of drug development and systems biology, static metabolite concentrations often fail to reveal the underlying kinetics of disease. A tumor, for instance, may maintain normal ATP levels despite a radically altered production pathway. 13C-NMR Metabolomics bridges this gap by shifting the analytical focus from "What is there?" (concentration) to "Where is it going?" (flux).
This guide provides a technical roadmap for implementing 13C-labeled NMR studies. It moves beyond standard proton (1H) profiling to explore Stable Isotope Resolved Metabolomics (SIRM) . By utilizing the low natural abundance of Carbon-13 (1.1%) as a silent background, researchers can introduce 13C-labeled precursors to trace specific metabolic pathways with atomic resolution, elucidating bond-breaking and bond-forming events that Mass Spectrometry (MS) often obscures.
Part 1: The Physics & Strategy of 13C-NMR
The Sensitivity Challenge & The Inverse Detection Solution
The primary barrier to 13C-NMR is sensitivity. Carbon-13 has a gyromagnetic ratio (
The Solution: Inverse Detection (2D HSQC) To overcome this, modern protocols utilize Heteronuclear Single Quantum Coherence (HSQC) . Instead of detecting the weak 13C signal directly, we transfer magnetization from the sensitive 1H nuclei to the attached 13C nuclei and back to 1H for detection.
-
Gain: This provides a theoretical sensitivity enhancement of
compared to direct detection [1]. -
Result: You obtain a 2D map where every spot represents a C-H bond, separating metabolites that overlap in 1D 1H spectra.
Strategic Tracer Selection
The choice of labeled substrate dictates which part of the metabolic network becomes visible.
| Tracer | Primary Application | Key Insight |
| [U-13C]Glucose | Global Flux Analysis | All carbons labeled. Best for total pathway activity (Glycolysis + TCA). |
| [1,2-13C]Glucose | Pathway Branching | Distinguishes Glycolysis (EMP) from Pentose Phosphate Pathway (PPP). |
| [U-13C]Glutamine | Anaplerosis | Probes TCA cycle replenishment and glutaminolysis (critical in oncology). |
| [1-13C]Pyruvate | Hyperpolarization | Real-time metabolic imaging (e.g., Pyruvate-to-Lactate conversion rates). |
Part 2: Experimental Workflow & Protocols
The Workflow Visualization
The following diagram outlines the critical path from cell culture to data processing. Note the "Quenching" step, which is the most common point of failure.
Figure 1: End-to-End 13C-NMR Metabolomics Workflow. The red node (Quenching) indicates a critical control point where metabolism must be halted instantly to preserve the flux snapshot.
Sample Preparation Protocol (Dual-Phase Extraction)
This protocol separates water-soluble metabolites (polar) from lipids (non-polar), simplifying the NMR spectrum.
Reagents: Methanol (HPLC grade), Chloroform, Water, DSS (Internal Standard).
-
Quenching: Rapidly wash cells with ice-cold PBS, then immediately add cold Methanol (-80°C) . Scrape cells on dry ice.
-
Why? Enzymes remain active during slow harvesting, distorting metabolite ratios.
-
-
Lysis: Transfer to a glass vial. Add Chloroform and cold water to achieve a ratio of Methanol:Chloroform:Water (1:1:1) .
-
Separation: Vortex vigorously (1 min) and centrifuge at 10,000 x g for 15 min at 4°C.
-
Collection: You will see two phases separated by a protein disk.
-
Top Layer (Methanol/Water): Contains glucose, amino acids, organic acids.[4]
-
Bottom Layer (Chloroform): Contains lipids, phospholipids.
-
-
Drying: Lyophilize (freeze-dry) the aqueous layer to remove solvents.
-
Reconstitution: Dissolve the dried powder in 600 µL of Deuterium Oxide (D2O) containing 100 mM Phosphate Buffer (pH 7.4) and 0.5 mM DSS (chemical shift reference).
-
Trustworthiness Check: The pH buffer is non-negotiable. NMR chemical shifts drift with pH; without buffering, database matching (e.g., HMDB) will fail [2].
-
Part 3: Data Analysis & Flux Calculation[4][5][6]
Decoding the Isotopomers
The power of 13C-NMR lies in Spin-Spin Coupling (J-coupling) .
-
Singlet (S): A 13C nucleus next to a 12C (unlabeled) neighbor. Indicates the bond was broken or the neighbor came from an unlabeled source.
-
Doublet (D): A 13C nucleus next to another 13C.[1] Indicates the carbon backbone remained intact from the precursor.
By quantifying the ratio of Singlets to Doublets, we calculate the Isotopomer Distribution Vector (IDV) .
Visualizing TCA Cycle Scrambling
When [1,2-13C]Glucose enters the TCA cycle, the label "scrambles" due to the symmetry of succinate. This scrambling pattern is the fingerprint of mitochondrial function.
Figure 2: TCA Cycle Scrambling Logic. Succinate symmetry results in label redistribution, allowing researchers to calculate the number of cycles the flux has completed.
Part 4: Case Study Application
Scenario: A drug developer is testing a novel inhibitor targeting the Warburg effect in cancer cells.
-
Observation: 1H-NMR shows Lactate concentration is unchanged.
-
13C-Flux Result: Using [U-13C]Glucose, the researcher observes a massive drop in fully labeled Lactate (U-13C) and an increase in unlabeled Lactate.
References
-
Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics. Source: National Institutes of Health (PMC). URL:[Link]
-
Practical Guidelines for 13C-Based NMR Metabolomics. Source: Springer Protocols / Nature. URL:[Link]
-
Studying Metabolism by NMR-Based Metabolomics. Source: Frontiers in Molecular Biosciences. URL:[Link]
-
Isotopomer-Based Metabolomic Analysis by NMR and Mass Spectrometry. Source: Methods in Cell Biology (via PubMed). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Preliminary Investigation of Methylation Dynamics using D-METHIONINE (1-13C)
A Metabolic Flux & Bioavailability Technical Guide
Part 1: Executive Summary & Core Directive
The Objective: To utilize D-Methionine (1-13C) as a stable isotope tracer for quantifying the metabolic conversion efficiency of D-isomers into the active L-Methionine pool and their subsequent flux into the S-adenosylmethionine (SAM) methylation cycle.
The Scientific Challenge: Methylation dynamics are typically studied using L-Methionine. However, D-Methionine (often present in racemic therapeutic mixtures or specific nutritional supplements) is metabolically distinct. It must undergo chiral inversion via D-amino acid oxidase (DAAO) to enter the one-carbon cycle.
Crucial Distinction (Isotope Mechanics): The (1-13C) label is located on the carboxyl carbon , not the methyl group.
-
What it tracks: The amino acid backbone (homocysteine moiety).[1]
-
What it does NOT track: The transfer of the methyl group to DNA or histones.
-
The Utility: By tracking the 1-13C backbone from D-Met into SAM and subsequently S-adenosylhomocysteine (SAH), you quantify the fraction of the methyl donor pool derived specifically from the D-isomer . This measures bioavailability and metabolic competence, not the methylation event itself.
Part 2: Mechanistic Foundation
The Chiral Inversion Pathway
Unlike L-Met, D-Met cannot directly form SAM. It must first be oxidatively deaminated to the alpha-keto acid analogue (KMTB) and then transaminated to L-Met.
-
Step 1 (Oxidation): D-Met + O2 → 2-Keto-4-methylthiobutyrate (KMTB) + NH4+ + H2O2 (Enzyme: DAAO).
-
Step 2 (Transamination): KMTB + Glutamate → L-Met + Alpha-Ketoglutarate (Enzyme: Transaminases).
-
Step 3 (Activation): L-Met (now 1-13C labeled) + ATP → SAM (1-13C) + PPi + Pi (Enzyme: MAT).
-
Step 4 (Methylation): SAM (1-13C) → Methyl-Acceptor + SAH (1-13C) .
Visualization of Isotope Fate
The following diagram illustrates the flow of the 1-13C carboxyl label (marked in red context) through the pathway.
Figure 1: Metabolic fate of the D-Methionine (1-13C) backbone. Note that the 13C label remains on the SAH byproduct, serving as a proxy for methylation flux, while the methyl group transferred to DNA is unlabeled.
Part 3: Experimental Protocol (In Vivo / In Vitro)
Phase A: Experimental Design
Objective: Determine the "Relative Bioavailability" (RBV) of D-Met for methylation processes.
| Parameter | Specification | Causality / Rationale |
| Tracer | D-Methionine (1-13C), 99 atom% | High enrichment required to detect M+1 isotopologues against natural abundance (1.1%). |
| Control | L-Methionine (Unlabeled) or d3-Methyl-L-Met | Use a co-tracer to normalize for general methionine cycle flux if possible. |
| Dose | 10–50 mg/kg (Bolus) or Steady State Infusion | Bolus for kinetic clearance; Infusion for steady-state flux analysis (Flux = Rate/Enrichment). |
| Sampling | Plasma & Liver (if terminal) | Liver is the primary site of DAAO activity; Plasma reflects systemic availability. |
| Timepoints | 0, 15, 30, 60, 120, 240 min | D-Met conversion is slower than L-Met uptake; extended timepoints capture the conversion lag. |
Phase B: Sample Preparation (LC-MS/MS)
Standard extraction protocol for polar metabolites.
-
Collection: Collect 50 µL plasma/tissue homogenate on ice.
-
Protein Precipitation: Add 200 µL cold Methanol/Acetonitrile (80:20) containing internal standards (e.g., L-Met-d8).
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Derivatization (Optional but Recommended): Use Butanol-HCl derivatization to improve retention of polar amino acids on C18 columns.
-
Why: Underivatized Met/SAM/SAH elute very early on reverse phase; derivatization improves separation of D/L isomers if using a chiral column.
-
-
Reconstitution: Evaporate supernatant under N2; reconstitute in 0.1% Formic Acid.
Phase C: Mass Spectrometry Detection Rules
You are looking for the Mass Shift (M+1) caused by the single 13C atom.
| Analyte | Parent Ion (M+0) | Target Ion (M+1) | Interpretation of M+1 Signal |
| D-Methionine | m/z 150.1 | m/z 151.1 | Unmetabolized input tracer. |
| L-Methionine | m/z 150.1 | m/z 151.1 | Key Metric: Successful chiral inversion. |
| SAM | m/z 399.1 | m/z 400.1 | Tracer entry into the active methyl-donor pool. |
| SAH | m/z 385.1 | m/z 386.1 | Flux Metric: Successful methylation event using a D-derived backbone. |
Note: Exact m/z values depend on ionization mode (usually ESI+) and derivatization.
Part 4: Data Analysis & Interpretation
Calculating Fractional Enrichment
For each metabolite (Met, SAM, SAH), calculate the Mole Percent Excess (MPE):
Quantifying Conversion Efficiency
To determine how effectively D-Met supports the methylation cycle compared to L-Met:
-
Low Ratio: Indicates DAAO saturation or poor uptake.
-
High Ratio: Indicates rapid equilibration into the L-Met pool.
The "Methylation Index" Proxy
While you cannot see the methyl group on DNA, the ratio of labeled SAM to labeled SAH provides the Methylation Flux Potential :
-
A stable ratio indicates the D-derived backbone is cycling normally.
-
Accumulation of SAM(M+1) without SAH(M+1) suggests inhibition of methyltransferases.
Part 5: Technical Considerations & Pitfalls
Chiral Separation (The "Blind Spot")
Standard LC-MS on a C18 column cannot distinguish D-Met (M+1) from L-Met (M+1). They have identical mass and hydrophobicity.
-
The Problem: If you measure "Methionine M+1" in plasma, you don't know if it is the remaining D-Met substrate or the newly formed L-Met product.
-
The Solution: You MUST use a Chiral Column (e.g., Crownpak CR(+)) or Chiral Derivatization (e.g., Marfey’s reagent) to separate the isomers before MS detection.
-
Without chiral separation, you can only measure total methionine pool enrichment, not the conversion rate.
Isotope Scrambling
In the Krebs cycle, carbons can be scrambled. However, the C1 (carboxyl) of methionine is relatively stable unless the methionine enters the transsulfuration pathway and is decarboxylated (forming cysteamine/CO2).
-
Check: Monitor 13CO2 in breath (if in vivo) to quantify irreversible oxidation (loss) of the D-Met backbone.
DAAO Species Differences
-
Rodents: High DAAO activity (efficient D-Met utilization).
-
Humans: Lower DAAO activity.
-
Implication: Data from mouse models using D-Met (1-13C) may overestimate the methylation flux available in humans.
References
-
Storch, K. J., et al. (1988). "Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine."[2] American Journal of Physiology-Endocrinology and Metabolism. [Link][2]
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Fang, Z., et al. (2010). "Effects of supplemental D-methionine in comparison to L-methionine on nitrogen retention... in weanling pigs." Journal of Animal Science. [Link]
-
Brosnan, J. T., & Brosnan, M. E. (2006). "The Sulfur-Containing Amino Acids: An Overview." The Journal of Nutrition. [Link]
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Methodological & Application
Navigating the Metabolic Maze: A Guide to D-METHIONINE (1-13C) Metabolic Tracing
Introduction: The Enigmatic Role of D-Amino Acids and the Power of Isotopic Tracing
In the landscape of biological research, L-amino acids have long held the spotlight as the fundamental building blocks of proteins. Their stereoisomers, D-amino acids, were once considered biological rarities. However, a growing body of evidence has illuminated their significant physiological and pathological roles in mammals, including humans.[1][2][3][4] D-amino acids are now recognized as key players in neurotransmission, endocrine regulation, and innate immunity.[1][3][5] D-methionine, in particular, has garnered interest for its potential involvement in various cellular processes and its altered metabolism in certain disease states, such as cancer.[6][7][8]
To unravel the intricate metabolic fate of D-methionine, researchers are increasingly turning to stable isotope tracing studies. This powerful technique involves the use of molecules labeled with non-radioactive isotopes, such as Carbon-13 (¹³C), to track their journey through metabolic pathways.[9][10] By introducing D-METHIONINE (1-¹³C) into a biological system, we can precisely follow the ¹³C-labeled carbon atom as it is incorporated into various downstream metabolites. This provides a dynamic and quantitative snapshot of metabolic fluxes, offering invaluable insights that are unattainable with traditional metabolomics approaches that only measure static metabolite levels.[11][12][13][14][15]
This comprehensive guide provides a detailed framework for designing and executing D-METHIONINE (1-¹³C) metabolic tracing studies. It is intended for researchers, scientists, and drug development professionals seeking to explore the metabolic intricacies of this fascinating D-amino acid. We will delve into the underlying principles, provide detailed protocols, and offer expert insights to ensure the scientific integrity and success of your investigations.
The Central Player: D-Amino Acid Oxidase (DAO)
A critical enzyme in the metabolism of D-amino acids is D-amino acid oxidase (DAO).[16][17][18] This FAD-containing enzyme catalyzes the oxidative deamination of neutral D-amino acids, including D-methionine, to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[16][17][18][19] In the case of D-methionine, DAO converts it to α-keto-γ-methylthiobutyric acid (KMTB). This enzymatic step is the primary route for D-methionine catabolism in mammals and is central to understanding its metabolic fate.
The activity of DAO can vary across different tissues and species, with high levels typically found in the kidney, liver, and brain.[16][17] Dysregulation of DAO activity has been implicated in several neurological and psychiatric disorders, highlighting its physiological importance.[16][19] Therefore, any experimental design for D-methionine tracing must consider the expression and activity of DAO in the chosen biological system.
Principles of ¹³C Metabolic Tracing with D-METHIONINE (1-¹³C)
The core principle of this technique lies in the introduction of a ¹³C-labeled substrate and the subsequent detection of the label in downstream metabolites. The choice of D-METHIONINE (1-¹³C) is strategic. The ¹³C label is on the carboxyl carbon. When DAO metabolizes D-methionine, this labeled carbon is retained in the resulting α-keto acid, KMTB. This allows for direct tracing of the initial catabolic step. Further metabolism of KMTB can then be monitored by tracking the ¹³C label as it is incorporated into other metabolic pathways.
The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11][12][13][14]
-
Mass Spectrometry (MS): MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and can detect a wide range of metabolites.[11] They work by separating metabolites and then measuring their mass-to-charge ratio. The incorporation of ¹³C results in a predictable mass shift, allowing for the differentiation and quantification of labeled and unlabeled isotopologues of a given metabolite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that can provide detailed information about the position of the ¹³C label within a molecule.[10][11][12][13][14][20] This is particularly useful for elucidating complex metabolic pathways where the carbon skeleton is rearranged. While generally less sensitive than MS, NMR offers unique advantages in resolving positional isotopomers.[11][12]
The choice between MS and NMR will depend on the specific research question, the expected concentrations of metabolites, and the available instrumentation.
Experimental Design: A Step-by-Step Guide
A well-designed experiment is the cornerstone of a successful metabolic tracing study. The following sections outline the key considerations and provide detailed protocols.
Model System Selection
The choice of the biological model is critical and will depend on the research question.
-
Cell Culture: In vitro studies using cell lines offer a controlled environment to investigate cell-autonomous metabolism. It is crucial to select cell lines with well-characterized DAO expression or to experimentally determine DAO activity. Many cancer cell lines exhibit altered methionine metabolism, making them interesting models for these studies.[6][7][8]
-
Animal Models: In vivo studies using animal models, such as mice or rats, provide a more systemic understanding of D-methionine metabolism, taking into account inter-organ transport and metabolism.
D-METHIONINE (1-¹³C) Labeling Strategy
The concentration and duration of labeling are key parameters that need to be optimized.
| Parameter | Recommendation for Cell Culture | Rationale |
| Tracer Concentration | 0.1 - 1 mM | This range is typically sufficient to achieve detectable labeling without causing metabolic perturbations. The final concentration should be optimized for the specific cell line and experimental conditions. |
| Labeling Duration | 4 - 24 hours | The duration should be long enough to allow for the tracer to be taken up and metabolized, but not so long that isotopic steady-state is reached, which can obscure dynamic flux information. Time-course experiments are highly recommended to capture the kinetics of label incorporation. |
Experimental Workflow
The following diagram illustrates a typical workflow for a D-METHIONINE (1-¹³C) metabolic tracing study in cell culture.
Caption: A generalized workflow for D-METHIONINE (1-¹³C) metabolic tracing studies.
Detailed Protocols
Protocol 1: In Vitro D-METHIONINE (1-¹³C) Labeling in Adherent Cells
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Growth medium containing D-METHIONINE (1-¹³C) at the desired concentration
-
Liquid nitrogen
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and allow them to reach the desired confluency (typically 70-80%). Include parallel plates for cell counting or protein quantification for normalization.[21]
-
Media Removal: Aspirate the growth medium from the cells.
-
Washing: Quickly wash the cells twice with pre-warmed PBS to remove any residual unlabeled methionine.[22]
-
Labeling: Add the pre-warmed labeling medium containing D-METHIONINE (1-¹³C) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add liquid nitrogen to flash-freeze the cell monolayer.[22] This step is crucial to prevent metabolic changes during sample collection.
-
Metabolite Extraction:
-
Add a pre-determined volume of ice-cold 80% methanol to the frozen cells.[22]
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS Analysis
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
LC-MS vials
Procedure:
-
Drying: Dry the metabolite extracts completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile). The reconstitution volume should be chosen to concentrate the sample appropriately.
-
Centrifugation: Centrifuge the reconstituted samples at high speed for 5-10 minutes to pellet any remaining insoluble material.
-
Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
Data Analysis and Interpretation
The analysis of ¹³C tracing data involves determining the mass isotopologue distribution (MID) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+n indicates the metabolite containing 'n' ¹³C atoms.
The labeling pattern of key metabolites can provide significant insights:
-
α-keto-γ-methylthiobutyric acid (KMTB): The presence of an M+1 isotopologue of KMTB directly confirms the activity of DAO on D-methionine.
-
Downstream Metabolites: Tracking the ¹³C label into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can reveal how the carbon backbone of D-methionine is utilized by the cell.
Caption: Metabolic fate of D-METHIONINE (1-¹³C) via D-Amino Acid Oxidase.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:
-
Control Samples: Always include unlabeled control samples to determine the natural abundance of isotopes and to serve as a baseline.
-
Time-Course Experiments: Performing a time-course analysis of label incorporation can provide valuable kinetic information and help to confirm that the observed labeling is a result of metabolic activity and not an artifact.
-
Internal Standards: The use of stable isotope-labeled internal standards for key metabolites can improve the accuracy and precision of quantification.
-
Orthogonal Methods: When possible, validate your findings using an orthogonal method. For example, if you are using LC-MS, you could confirm the identity of key labeled metabolites using NMR.
Conclusion: Illuminating Metabolic Pathways with Precision
D-METHIONINE (1-¹³C) metabolic tracing is a powerful and precise tool for dissecting the metabolic fate of this intriguing D-amino acid. By carefully designing and executing these experiments, researchers can gain unprecedented insights into the roles of D-methionine in health and disease. The protocols and principles outlined in this guide provide a solid foundation for embarking on these exciting investigations. As our understanding of D-amino acid metabolism continues to evolve, stable isotope tracing studies will undoubtedly play a pivotal role in uncovering new biological functions and potential therapeutic targets.
References
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D-amino acid oxidase - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved February 22, 2026, from [Link]
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EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved February 22, 2026, from [Link]
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved February 22, 2026, from [Link]
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DAAIR center. (n.d.). DAAO. Retrieved February 22, 2026, from [Link]
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Patsnap Synapse. (2024, June 21). What are DAAO inhibitors and how do they work? Retrieved February 22, 2026, from [Link]
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Goodman Cancer Research Centre, McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Retrieved February 22, 2026, from [Link]
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D-amino acid - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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The Fountain Magazine. (2014, September 15). Enriched by Exceptions: D-Amino acids. Retrieved February 22, 2026, from [Link]
- Fan, T. W. M., & Lane, A. N. (2016). NMR-Based Stable Isotope Tracing of Cancer Metabolism. In Cancer and Metabolism (pp. 143-165). Humana Press, New York, NY.
- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain research reviews, 53(2), 215–234.
- Fan, T. W. M., & Lane, A. N. (2016). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Methods in molecular biology (Clifton, N.J.), 1425, 143–165.
- Liu, Y., et al. (2023). Methionine restriction in cancer: a dietary insight for therapy. Frontiers in Oncology, 13, 1128817.
- Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 23(4), 545–551.
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- Chen, Y., et al. (2024).
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Methionine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- Ljungdahl, P. O., & Dessen, P. (2020). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Microbiology, 11, 620.
- Hui, S., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in biochemical sciences, 42(6), 436–442.
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- Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812.
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KEGG PATHWAY: hsa00270 - Cysteine and methionine metabolism. (n.d.). Retrieved February 22, 2026, from [Link]
- Mentch, S. J., et al. (2015). Histone methylation dynamics and gene regulation occur on the seconds time scale. Cell, 162(5), 1084-1095.
- Dai, Z., et al. (2019). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical chemistry, 91(15), 9630–9638.
- Sugimoto, M., et al. (2024). Development of a rapid and highly accurate method for 13 C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. The Journal of General and Applied Microbiology, 70(1), 1-11.
- Radke, M., et al. (1995). Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers. Journal of pediatric gastroenterology and nutrition, 21(2), 209–214.
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Application Note & Protocol: Stable Isotope Labeling with D-Methionine (1-13C) for Quantitative Proteomics
Abstract
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] This application note presents a novel SILAC-based workflow utilizing D-Methionine (1-13C) as a metabolic precursor for the in-vivo labeling of mammalian proteomes. This approach leverages the enzymatic machinery of specific cell lines to convert the D-isomer of methionine into its L-isomer, which is then incorporated into newly synthesized proteins. The single ¹³C atom provides a +1 Da mass shift, enabling the relative quantification of proteins between different experimental conditions. This detailed guide provides the scientific rationale, step-by-step protocols, and critical considerations for researchers, scientists, and drug development professionals seeking to implement this innovative labeling strategy.
Introduction: The Rationale for D-Methionine (1-13C) Labeling
Methionine is an essential amino acid, playing a pivotal role in the initiation of protein synthesis and as a precursor for critical metabolites such as S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[4] Traditional SILAC methodologies have predominantly focused on the use of stable isotope-labeled L-amino acids, such as L-arginine and L-lysine.[5][6] The use of D-Methionine (1-13C) introduces a unique approach to metabolic labeling, contingent on the endogenous expression of D-amino acid oxidase (DAAO) in the chosen cell line.[7][8]
DAAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[7][8] In the context of this protocol, D-methionine is converted by DAAO to α-keto-γ-methylthiobutyric acid. This α-keto acid is then transaminated by cellular transaminases to form L-methionine, which subsequently enters the cellular pool for protein synthesis. The successful application of this method, therefore, hinges on the presence and activity of DAAO in the cultured cells.
This D-methionine-based SILAC approach offers an alternative labeling strategy and opens avenues for investigating D-amino acid metabolism and its interplay with cellular physiology.
Pre-experimental Considerations: Cell Line Selection
The cornerstone of this protocol is the expression of functional D-amino acid oxidase (DAAO) by the cell line of interest. Not all cell lines express DAAO at sufficient levels for efficient conversion of D-methionine to L-methionine. Therefore, it is imperative to assess the DAAO expression status of the intended cell line prior to initiating a labeling experiment.
Assessing DAAO Expression
Researchers can consult publicly available gene and protein expression databases to ascertain the likelihood of DAAO expression in their cell line of choice. Recommended resources include:
-
The Human Protein Atlas: Provides data on RNA and protein expression levels across a wide array of human cell lines.[1][9]
-
FANTOM5: An expression atlas of mammalian cell types based on Cap Analysis of Gene Expression (CAGE), offering quantitative data on promoter usage and gene expression.[2][10][11][12][13]
-
Cancer Cell Line Encyclopedia (CCLE): A valuable resource for the genomic characterization of a large panel of human cancer cell lines.[14]
A search for "DAAO" or "DAO" within these databases for your specific cell line will provide valuable insights into its potential suitability. Cell lines derived from tissues with known high DAAO expression, such as the liver and kidney (e.g., HepG2), are excellent starting candidates.[15]
Experimental Validation of DAAO Activity
For a definitive assessment, a direct measurement of DAAO activity in cell lysates is recommended. Several commercial kits are available for this purpose, or a well-established spectrophotometric or fluorometric assay can be employed.[8][16]
Experimental Workflow
The overall workflow for stable isotope labeling with D-Methionine (1-13C) is depicted below.
Detailed Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol describes the steps for adapting cells to a methionine-free medium and subsequent labeling with D-Methionine (1-13C).
Materials:
-
Selected mammalian cell line with verified DAAO expression
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Methionine (1-13C) (e.g., from a commercial supplier)
-
L-Methionine (for the "light" condition)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture flasks or plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of SILAC Media:
-
"Light" Medium: Prepare the methionine-free medium according to the manufacturer's instructions, supplementing it with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of L-methionine.
-
"Heavy" Medium: Prepare the methionine-free medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and D-Methionine (1-13C). Initial recommended concentration for D-Methionine (1-13C) is the same as the standard L-methionine concentration in the formulation. A dose-response experiment is advised to optimize this concentration.
-
-
Cell Adaptation:
-
Culture the selected cell line in the "light" SILAC medium for at least five passages. This ensures that the cellular proteome is fully labeled with the "light" L-methionine.
-
Monitor cell morphology and proliferation rates to ensure that the SILAC medium does not adversely affect cell health.
-
-
Metabolic Labeling:
-
For the "heavy" condition, seed the adapted cells into the "heavy" SILAC medium containing D-Methionine (1-13C).
-
Culture the cells for at least five cell doublings to achieve near-complete incorporation of the ¹³C-labeled methionine into the proteome.
-
The "light" population will continue to be cultured in the "light" medium and will serve as the control.
-
-
Experimental Treatment:
-
Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, depending on the cell line.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell count or protein concentration. This mixing at an early stage minimizes experimental variability.
-
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Lysis: Resuspend the combined cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant containing the soluble proteome to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap-based instrument) coupled to a nano-liquid chromatography system is highly recommended to resolve the +1 Da mass shift.
General Settings:
-
MS1 Resolution: Set to a high resolution (e.g., ≥60,000) to accurately measure the mass difference between the light and heavy peptide pairs.
-
Data-Dependent Acquisition (DDA): A common mode of operation where the most intense precursor ions are selected for fragmentation.
-
Isolation Window: Use a narrow isolation window (e.g., 1.2-1.6 m/z) to minimize co-isolation of interfering ions.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is a commonly used fragmentation method.
Data Analysis:
-
Specialized software packages such as MaxQuant, Proteome Discoverer, or Spectronaut are used for peptide identification and quantification.[17]
-
These platforms can be configured to search for the specific mass shift corresponding to the ¹³C-labeled methionine.
Key Considerations and Troubleshooting
| Parameter | Consideration | Recommendation |
| DAAO Activity | Insufficient DAAO activity will lead to poor incorporation of the heavy label. | Verify DAAO expression in your cell line using public databases and/or direct enzymatic assays. Consider transiently or stably overexpressing DAAO if endogenous levels are too low. |
| D-Methionine Toxicity | High concentrations of D-amino acids can be cytotoxic to some cell lines. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of D-Methionine (1-13C) for your specific cell line. Start with the standard L-methionine concentration. |
| Incomplete Labeling | Less than 95% incorporation of the heavy label will compromise quantitative accuracy. | Ensure at least five cell doublings in the heavy medium. Confirm labeling efficiency by a preliminary MS analysis of a small aliquot of the labeled proteome. |
| Arginine-to-Proline Conversion | In some cell lines, arginine can be converted to proline, which can complicate quantification if arginine is also used as a SILAC label. | This is less of a concern when using methionine as the sole labeling amino acid. However, be aware of this potential metabolic conversion if performing multi-amino acid labeling. |
| Mass Resolution | The +1 Da mass difference requires sufficient mass resolution to distinguish the isotopic envelopes of the light and heavy peptides. | Utilize a high-resolution mass spectrometer and optimize MS1 scan parameters. |
Metabolic Pathway of D-Methionine (1-13C) Incorporation
Conclusion
The use of D-Methionine (1-13C) for stable isotope labeling in cell culture presents a novel and valuable addition to the quantitative proteomics toolkit. By carefully selecting cell lines with adequate D-amino acid oxidase activity and optimizing labeling conditions, researchers can achieve robust and accurate relative quantification of proteomes. This application note provides a comprehensive framework for the successful implementation of this innovative SILAC-based methodology.
References
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Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. PubMed. Available at: [Link]
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The D-amino acid oxidase-carbon nanotubes: evaluation of cytotoxicity and biocompatibility of a potential anticancer nanosystem. PMC. Available at: [Link]
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Stable isotope labeling by amino acids in cell culture. Wikipedia. Available at: [Link]
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Sensing and Signaling of Methionine Metabolism. PMC. Available at: [Link]
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Assays of D-Amino Acid Oxidase Activity. PMC. Available at: [Link]
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Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes. ResearchGate. Available at: [Link]
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FANTOM5. FANTOM. Available at: [Link]
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FANTOM5 Tracks. UCSC Genome Browser. Available at: [Link]
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Design and Application of Super-SILAC for Proteome Quantification. Springer Protocols. Available at: [Link]
-
A promoter-level mammalian expression atlas. PMC. Available at: [Link]
-
Quantitative Analysis of Mass Spectrometry-Based Proteomics Data. Springer Protocols. Available at: [Link]
-
Quantitative Proteomic Analysis in Candida albicans using SILAC-based Mass Spectrometry. White Rose Research Online. Available at: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC. Available at: [Link]
-
d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species. Life Science Alliance. Available at: [Link]
-
Gateways to the FANTOM5 promoter level mammalian expression atlas. PMC. Available at: [Link]
-
The FANTOM5 collection, a data series underpinning mammalian transcriptome atlases in diverse cell types. PMC. Available at: [Link]
- Current challenges in software solutions for mass spectrometry-based quantit
-
Characterization of human D-amino acid oxidase. CORE. Available at: [Link]
-
D-Amino acid oxidase: Physiological role and applications. SciSpace. Available at: [Link]
-
How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. Available at: [Link]
-
Cancer Cell Line Encyclopedia (CCLE). Broad Institute. Available at: [Link]
-
Explore the expression profiles in human cell lines. The Human Protein Atlas. Available at: [Link]
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- 1. Cell line - DAO - The Human Protein Atlas [proteinatlas.org]
- 2. FANTOM - FANTOM5 [fantom.gsc.riken.jp]
- 3. Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. The human cell lines - The Human Protein Atlas [proteinatlas.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. A promoter-level mammalian expression atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gateways to the FANTOM5 promoter level mammalian expression atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FANTOM5 collection, a data series underpinning mammalian transcriptome atlases in diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Mass Spectrometry-Based Proteomics Data | Springer Nature Experiments [experiments.springernature.com]
Practical Guide to 13C-Methionine Metabolomics: Sample Preparation & Analysis
Introduction: The One-Carbon Engine
Methionine is more than a protein building block; it is the fuel for the "One-Carbon Metabolism" engine. Through the Methionine Cycle, it generates S-Adenosylmethionine (SAM) , the universal methyl donor for DNA, histone, and lipid methylation.[1][2] Tracing this pathway with 13C-methionine offers a window into epigenetic regulation, redox defense (via glutathione), and polyamine synthesis.
However, methionine metabolites are notoriously unstable. SAM rapidly degrades to S-Adenosylhomocysteine (SAH) or Methylthioadenosine (MTA) if exposed to heat or alkaline pH. Furthermore, ubiquitous background methionine in standard reagents can dilute isotopic signals, rendering flux data useless.
This guide provides a rigorous, field-proven protocol for 13C-Methionine tracing , specifically engineered to preserve the labile SAM/SAH ratio and ensure quantitative accuracy.
Core Pathway Visualization
The following diagram illustrates the metabolic fate of Methionine, highlighting the critical nodes (SAM, SAH) that require stabilization.
Figure 1: The Methionine Cycle. Red nodes indicate high instability requiring acidic quenching.
Experimental Design & Pre-Analytical Considerations
Tracer Selection
Choosing the correct isotopologue is critical for the biological question.
| Tracer | Description | Best Application |
| L-Methionine [U-13C5] | All 5 carbons labeled. | Gold Standard. Tracks the carbon backbone into the cycle and the methyl group into DNA/Proteins. Allows mass isotopomer distribution (MID) analysis of recycled Methionine. |
| L-Methionine [methyl-13C1] | Only the methyl group labeled. | Specific for methylation tracking. Limitation: The label is lost after the SAM |
The "Dialyzed FBS" Imperative
Standard Fetal Bovine Serum (FBS) contains ~30–50 µM methionine. If used, this unlabeled pool will dilute your tracer, suppressing the M+5 signal.
-
Requirement: Use Dialyzed FBS (10 kDa MWCO) for all labeling media.
-
Protocol: Purchase commercially dialyzed FBS or dialyze in-house using 10kDa SnakeSkin tubing against 4L of PBS (4 changes over 48h at 4°C).
Sample Preparation Protocol (Adherent Cells)
Objective: Extract polar metabolites while preventing SAM degradation and minimizing residual salt. Critical Constraint: SAM is stable at pH < 6.0. Standard metabolomics extraction (neutral MeOH:AcN:H2O) often leads to SAM hydrolysis. We use an Acidic Extraction strategy.
Reagents
-
Wash Buffer: 0.9% (w/v) NaCl in LC-MS grade water (Cold, 4°C). Avoid PBS; phosphate suppresses ESI ionization.
-
Extraction Solvent: 80% Methanol / 20% Water + 0.1% Formic Acid (v/v) .
-
Preparation: Pre-cool to -80°C on dry ice.
-
-
Internal Standard (Optional): 13C5-SAM (if absolute quantitation is required).
Step-by-Step Workflow
Step 1: Rapid Quenching & Washing[3]
-
Place cell culture plates on a bed of wet ice.
-
Aspirate growth media completely.
-
Immediately add 2 mL ice-cold 0.9% NaCl. Swirl gently (3 sec) and aspirate.
-
Note: Perform this wash once .[4] Multiple washes leach intracellular metabolites. Speed is more important than perfect salt removal.
-
-
Crucial: Remove all residual wash buffer.[4] Tilt the plate and use a vacuum aspirator at the corner.
Step 2: Acidic Extraction
-
Add 1 mL of -80°C Acidic Extraction Solvent (80% MeOH + 0.1% FA) directly to the cells.
-
Place the plate on dry ice or in a -80°C freezer for 15 minutes. This ensures complete metabolic quenching and protein precipitation.
-
Scrape cells using a cell lifter (keep plate on ice).
-
Transfer the cell lysate/solvent slurry to a pre-cooled 1.5 mL Eppendorf tube.
Step 3: Clarification
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C .
-
Transfer the supernatant (containing metabolites) to a new glass LC-MS vial.
-
Storage: If not analyzing immediately, store at -80°C. Do not dry down SAM samples in a vacuum concentrator (SpeedVac) unless strictly temperature-controlled (<30°C). Heat accelerates SAM degradation. Direct injection of the supernatant is preferred if sensitivity allows.
-
Workflow Diagram
Figure 2: Acidic extraction workflow to preserve labile thioethers.
LC-MS/MS Instrumentation & Method
Methionine metabolites are highly polar and cationic. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. Reverse Phase (C18) will not retain SAM/SAH adequately.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Why? Amide chemistry retains polar amines/sulfoniums well and is robust at acidic pH.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: The acidic pH in the mobile phase maintains SAM stability on-column.
-
-
Gradient:
-
0 min: 95% B
-
2 min: 95% B
-
12 min: 50% B
-
15 min: 50% B
-
15.1 min: 95% B (Re-equilibration is crucial for HILIC)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
Mass Spectrometry Settings (Q-Exactive / Orbitrap)
-
Ionization: Heated Electrospray Ionization (HESI) - Positive Mode .
-
Resolution: 70,000 (allows separation of 13C isotopes from sulfur trace impurities).
-
Scan Range: 70–1000 m/z.
-
Source Temp: 350°C.
| Metabolite | Formula | M+0 (m/z) | M+5 (m/z) | Retention Time (Approx) |
| Methionine | C5H11NO2S | 150.0583 | 155.0751 | 4.5 min |
| SAM | C15H22N6O5S | 399.1367 | 404.1535 | 8.2 min |
| SAH | C14H20N6O5S | 385.1210 | 389.1344* | 7.8 min |
| MTA | C11H15N5O3S | 298.0968 | 303.1136 | 2.1 min |
*Note: SAH loses the methyl group, so [U-13C5]Met results in [13C4]SAH (ribose backbone is unlabeled).
Data Analysis & Quality Control
Natural Abundance Correction
Because sulfur has a significant natural isotope (
-
Action: Use software like IsoCor , El-Maven , or TraceFinder to correct for natural abundance of C, N, and S.
-
Metric: Report Mass Isotopomer Distribution (MID) and Total Fractional Contribution .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High SAH, Low SAM | Sample degradation. | Check extraction pH (must be acidic). Ensure quenching was at -80°C. Avoid SpeedVac heating. |
| Split Peaks | HILIC equilibration issues. | Extend re-equilibration time. Ensure sample water content is <20% (dilute supernatant with AcN if needed). |
| Low Signal Intensity | Ion suppression. | Wash cells with 0.9% NaCl instead of PBS.[5] Reduce injection volume (2 µL). |
| High Background Met | Media contamination. | Verify FBS is dialyzed.[6][7] Check that "Met-free" media base was used for labeling. |
References
-
Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363(1), 91–98. Link
-
Su, X., et al. (2016). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. (Methodology for high-res sulfur tracing). Link
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform of bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. Link
-
Struys, E. A., et al. (2000). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry. Clinical Chemistry, 46(10), 1650–1656. (Establishes acidic stability requirements). Link
-
Kanarek, N., et al. (2018). Histidine catabolism is a major determinant of methotrexate sensitivity. Nature, 559(7715), 632–636. (Demonstrates 13C-Met tracing workflows). Link
Sources
- 1. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rockefeller.edu [rockefeller.edu]
- 5. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in 13C metabolic flux analysis data interpretation
To: User From: Dr. Aris V. , Senior Application Scientist, Metabolic Flux Technologies Subject: Technical Guide: Overcoming Challenges in 13C-MFA Data Interpretation
Introduction: Decoding the "Black Box" of Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic rates, but the path from mass isotopomer distribution (MID) data to a validated flux map is rarely linear. As researchers, we often treat the computational solving step as a "black box"—we input MS/NMR data and hope for a converged solution. When the model fails to fit (high sum of squared residuals, SSR) or produces biologically impossible fluxes, the error usually lies in one of three layers: the Input Data , the Network Topology , or the Computational Assumptions .
This guide is structured to troubleshoot these specific failure points. It moves beyond standard protocols to address the causality of common errors, ensuring your flux maps are not just mathematically converged, but physiologically true.
Module 1: The Input Layer (Data Quality & Tracers)
Q1: My model fails to fit (High SSR), but my Mass Spec data looks clean. Could the tracer itself be the problem?
Diagnosis: Yes. A common, often overlooked source of error is tracer impurity .[1] Causality: MFA algorithms assume 100% (or specified) isotopic purity. If your [1,2-13C]glucose is actually 99% 13C and 1% 12C, or contains a fraction of [1-13C] impurity, the model will try to fit "impossible" isotopomers that shouldn't exist under the assumed labeling pattern. This forces the algorithm to skew flux values to minimize the error, often failing the Chi-square test.
Troubleshooting Protocol:
-
Certificate of Analysis (CoA) Check: Do not assume 100% enrichment. Input the exact enrichment (e.g., 99.5%) into your software (e.g., INCA, 13CFLUX2).
-
The "Blank" Run: Run a sample with unlabeled glucose. If you detect significant M+1 or M+2 above natural abundance, your MS background subtraction or integration baseline is incorrect.
-
Tracer Suitability: Ensure your tracer can actually resolve the fluxes you care about. Using [U-13C]glucose alone is often insufficient for resolving complex parallel pathways like Glycolysis vs. Pentose Phosphate Pathway (PPP).
Q2: How do I handle "Natural Abundance Correction"? Should I do it before importing data?
Diagnosis: This is a frequent "double-correction" error. Protocol:
-
Rule of Thumb: Most modern MFA software (INCA, Metran) requires uncorrected, raw MS intensities . The software contains internal algorithms to correct for natural abundance (C, H, N, O, Si, S) based on the molecular formula of the derivatized fragment.
-
The Error: If you correct data manually (using external tools) and then input it into software that also corrects it, you strip the signal of valid labeling information, leading to underestimated fluxes.
-
Validation: Check your software manual. If inputting raw data, ensure the molecular formula includes the derivatization group (e.g., TBDMS, MOX).
Module 2: The Structural Layer (Network Topology)
Q3: The model fits, but the flux values change significantly every time I run the simulation. Why?
Diagnosis: You are stuck in Local Minima . Causality: The relationship between fluxes and isotopomers is non-linear.[2] The solution space often has multiple "valleys" (local minima) where the error is low, but not the global minimum. Gradient-based solvers can get trapped in these valleys depending on the starting point.
Troubleshooting Protocol:
-
Multi-Start Optimization: Do not rely on a single simulation. Configure your solver to run at least 50–100 times with randomized initial flux estimates.
-
Global Optimization Algorithms: Switch from local gradient methods (e.g., Levenberg-Marquardt) to global solvers like Simulated Annealing or Genetic Algorithms for the initial search, followed by a gradient-based refinement.
-
Cluster Analysis: If you see two distinct groups of converged solutions with similar SSRs, your network may be structurally unidentifiable with the current data. You need more measurements (e.g., adding amino acid data to sugar-phosphate data).
Q4: How do I resolve parallel pathways (e.g., Glycolysis vs. PPP) that seem "coupled" in my results?
Diagnosis: This is an issue of Flux Resolution . Causality: Different pathways can produce identical isotopomer patterns in downstream metabolites if the tracer doesn't break the symmetry. Visualization: The diagram below illustrates how tracer selection impacts pathway resolution.
Figure 1: Strategic Tracer Selection. Choosing the correct tracer is critical for resolving specific parallel pathways.[2] [1,2-13C]glucose is superior for separating Glycolysis (EMP) from PPP due to distinct bond cleavage patterns.
Module 3: The Computational Layer (Statistics & Validation)
Q5: My SSR is high (Chi-square test failed). How do I systematically find the error?
Diagnosis: The model does not simulate the data within experimental error. Troubleshooting Protocol (The "SSR Decision Tree"):
-
Check Isotopic Steady State: Did you sample too early?
-
Test: Compare labeling at
and . If they differ, you are in a non-stationary phase. Switch to INST-MFA (Isotopically Non-Stationary MFA) or sample later.
-
-
Check Measurement Error Assumptions: Are your error bars too tight?
-
Context: If you assume a standard error of 0.1% (unrealistic for GC-MS), the Chi-square threshold becomes impossibly strict.
-
Action: Calculate the standard deviation from actual biological replicates. A typical minimum floor for MS error is 0.5–1.0 mol% .
-
-
Check Network Assumptions:
-
Dilution Fluxes: Are unlabeled carbon sources entering the system (e.g., CO2 in bicarbonate-rich media, degradation of internal storage)? Add a "dilution" flux to the relevant pool.
-
Compartmentalization: In eukaryotes, are you modeling cytosolic vs. mitochondrial pools? If Acetyl-CoA is lumped, but synthesized in two compartments with different labeling, the fit will fail.
-
Q6: My confidence intervals are huge (e.g., Flux = 10 ± 15). Is my result useless?
Diagnosis: The flux is poorly determined (unidentifiable). Causality: The data provided does not constrain the flux sufficiently. Solution:
-
Profile Likelihood Analysis: Do not rely on linearized confidence intervals (which often underestimate error). Use Profile Likelihood to map the exact non-linear confidence bounds.
-
Add Constraints: Can you measure an external rate (e.g., Glucose uptake, Lactate excretion) with high precision? Constraining the input/output fluxes dramatically shrinks the internal solution space.
Summary of Quantitative Standards
| Parameter | Acceptable Standard | Common Pitfall |
| SSR (Sum of Squared Residuals) | Within 95% Chi-square interval ($ \chi^2_{\alpha, N-p} $) | Ignoring a high SSR and publishing "best fit" values anyway. |
| MS Measurement Error | 0.5 – 1.0 mol% (minimum floor) | Using technical replicates instead of biological replicates (underestimates noise). |
| Tracer Purity | Corrected for CoA specs (e.g., 99.5%) | Assuming 100% purity; leads to skewed "exchange" fluxes. |
| Confidence Intervals | Determined via Profile Likelihood | Using linearized statistics (Fisher Information Matrix) for non-linear systems. |
Workflow Visualization: The Troubleshooting Loop
Figure 2: Systematic Troubleshooting Workflow for High SSR. Follow this logic path to isolate the source of model failure.
References
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 8(4), 324-337.[3] Link
-
Wiechert, W. (2001).[4] 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 19, 151-161. Link
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2][5][6][7][8][9][10][11][12][13][14] Nature Protocols, 4(6), 878-892. Link
-
Dai, Z., & Locasale, J. W. (2017). Understanding metabolism with flux analysis: From theory to application. Metabolic Engineering, 43, 94-102. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Hybrid optimization for 13C metabolic flux analysis using systems parametrized by compactification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. isotope.com [isotope.com]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
addressing the issue of intracellular and extracellular pool mixing in flux analysis.
Topic: Troubleshooting Intracellular & Extracellular Pool Mixing
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026
Introduction: The "Mixed Pool" Artifact
User Ticket: "My intracellular
Scientist’s Analysis: In Metabolic Flux Analysis (MFA), accurate flux calculation relies on the precise determination of the Mass Isotopomer Distribution (MID) of intracellular metabolites. The "Pool Mixing" error occurs when the physical barrier between the intracellular cytosol and the extracellular medium is compromised during sampling.
This manifests in two distinct failure modes:
-
Contamination (Carryover): Extracellular media (often containing unlabeled glucose or different isotopic signatures) remains in the cell pellet or on the filter, diluting the intracellular signal.
-
Leakage: Intracellular metabolites leak out into the quenching solution due to membrane shock, altering the observed pool size and potentially the isotopic enrichment if the leakage is selective.
This guide provides the diagnostic steps, optimized protocols, and mathematical corrections to resolve these issues.
Module 1: Diagnosis & Symptom Checker
Before changing your protocol, confirm if pool mixing is the root cause of your data variance.
| Symptom | Probable Cause | Diagnostic Check |
| High M+0 Abundance | Extracellular Contamination. Residual media containing unlabeled substrate (e.g., natural glucose) is adhering to the cell pellet. | Compare the MID of the pellet to the MID of the supernatant. If the pellet's "dilution" matches the supernatant's profile, it is carryover. |
| Low Adenylate Energy Charge (AEC) | Slow Quenching. ATP has degraded to ADP/AMP during the harvest. | Calculate AEC: |
| Inconsistent Pool Sizes | Leakage (Cold Shock). Metabolites leaked during cold methanol quenching.[1] | Analyze the quenching supernatant. If high levels of intracellular-specific metabolites (e.g., FBP, S7P) are found in the wash/quench buffer, leakage occurred. |
| Ion Suppression in LC-MS | Improper Wash Buffer. PBS or saline salts are clogging the ESI source. | Check total ion chromatogram (TIC). If signal drops near the void volume, residual salts are suppressing ionization. |
Module 2: Protocol Optimization (Prevention)
The most effective way to handle pool mixing is to prevent it physically. The choice of method depends on your organism's morphology.
Protocol A: Fast Filtration (The Gold Standard for Microbes & Suspension Cells)
Best for: E. coli, Yeast, CHO suspension.
The Logic: Centrifugation takes minutes; metabolic turnover takes seconds. Filtration separates cells from media in
Step-by-Step Workflow:
-
Preparation:
-
Pre-cool 75 mM Ammonium Carbonate (pH 7.4) to 4°C.
-
Prepare Extraction Solvent (e.g., Acetonitrile:Methanol:Water 40:40:20) at -20°C.
-
Use 0.45 µm PVDF or Nylon filters (do not use cellulose for carbohydrate analysis).
-
-
Sampling (The "10-Second Rule"):
-
Apply vacuum (~200 mbar).
-
Pipette culture (1–5 mL) onto the filter.
-
IMMEDIATELY pour 10 mL of cold Ammonium Carbonate wash over the cells.
-
CRITICAL: Do not let the filter dry completely (causes osmotic stress/leakage).
-
-
Quenching/Extraction:
-
Transfer the filter immediately into the cold Extraction Solvent.
-
Vortex/Sonicate to disrupt cells.
-
Caption: Workflow for Fast Filtration. The critical step is the wash, which removes extracellular media without inducing leakage.
Protocol B: Differential Quenching (For Adherent Mammalian Cells)
Best for: HEK293, HeLa, Cancer lines.
The Logic: Adherent cells cannot be filtered. We must wash the plate rapidly. Warning: Cold methanol shock causes massive leakage in mammalian cells if not done carefully.
-
Rapid Wash:
-
Aspirate media.
-
Add warm (37°C) 5% Mannitol or 75 mM Ammonium Carbonate .
-
Note: Warm wash prevents "cold shock" leakage during the wash step.
-
Aspirate immediately.
-
-
Quench:
-
Add liquid Nitrogen (instant freeze) OR -80°C 80% Methanol .
-
Scrape cells into the solvent on dry ice.
-
Module 3: Quantification & Correction (The Cure)
If physical separation is imperfect (it often is), you must mathematically correct the data. This requires measuring the Supernatant (Extracellular) Fraction alongside the pellet.
The Leakage/Carryover Correction Model
We treat the measured sample (
The Equation:
Where:
- : The raw abundance (or MID) from your cell pellet.
- : The abundance (or MID) measured in the supernatant.
- : The volumetric fraction of residual media in the pellet.
How to determine
-
The Tracer Method: Add a metabolically inert tracer (e.g., U-
C-Inulin or Fluorescein) to the media prior to sampling. -
Calculation:
Caption: Data processing pipeline for correcting extracellular carryover in flux analysis.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use PBS to wash my cells? A: PBS contains non-volatile phosphates and sodium. These crystallize in the electrospray ionization (ESI) source of your Mass Spectrometer, causing severe ion suppression (loss of signal) and requiring frequent instrument cleaning. Always use volatile buffers like Ammonium Carbonate or Ammonium Acetate for LC-MS applications [1].
Q2: My bacteria leak 50% of their metabolites when I use -40°C Methanol. Why? A: This is the "Cold Shock" phenomenon. The sudden temperature drop transitions the membrane lipids from a liquid-crystalline to a gel phase, causing transient pores that allow small metabolites to leak. For sensitive strains (like P. chrysogenum or E. coli), use Fast Filtration (Protocol A) or adjust the quenching temperature to -20°C with 40% methanol, which has been shown to reduce leakage [2].
Q3: How fast does the sampling need to be? A: It depends on the turnover rate of the metabolite.
-
Glycolysis intermediates (G6P, FBP): Turnover < 2 seconds. Requires Fast Filtration.
-
TCA Cycle / Amino Acids: Turnover > 10 seconds. Centrifugation might be acceptable, but filtration is safer. If your sampling takes longer than the turnover time, your "intracellular" snapshot is actually a snapshot of the cells reacting to the stress of harvesting [3].
Q4: Can I correct for leakage if I didn't measure the supernatant? A: Generally, no. Without the supernatant data, you cannot distinguish between low intracellular concentration and high leakage. However, if you have multiple time points and the "leakage" signature is constant, you might be able to model it as a systematic error, but this lowers the confidence of your flux map.
References
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
-
Canelas, A. B., et al. (2008).[3] Leakage-free rapid quenching technique for yeast metabolomics. Metabolomics.
-
Link, H., et al. (2008). Fast filtration-based sampling for absolute quantification of the Escherichia coli central carbon metabolome.[4] Nature Protocols.
-
Bolten, C. J., et al. (2007). Sampling for metabolome analysis of microorganisms.[3][5][6][7] Analytical Chemistry.
-
Taymaz-Nikerel, H., et al. (2009). Development and application of a differential method for reliable metabolome analysis in Escherichia coli. Analytical Biochemistry.
Sources
- 1. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 2. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 7. pubs.acs.org [pubs.acs.org]
enhancing the resolution of 2D 1H-13C HSQC spectra for metabolomics.
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: RES-HSQC-METAB-001
Subject: Enhancing Resolution in 2D
Executive Summary & Decision Matrix
Welcome to the Advanced NMR Solutions Center. In metabolomics, the 2D
We do not recommend a "one-size-fits-all" approach. Resolution enhancement requires trading off time, sensitivity, or processing complexity.[1][2] Use the decision matrix below to select the correct workflow for your specific bottleneck.
Workflow Selector
Figure 1: Strategic decision tree for selecting the optimal resolution enhancement method based on experimental constraints.
Module A: Non-Uniform Sampling (NUS)[2][4][5]
Best for: Users who need high resolution in the indirect dimension (
Standard Operating Procedure (SOP)
| Parameter | Recommended Setting | Technical Rationale |
| Sampling Density | 25% – 50% | Metabolomics samples are sparse (mostly empty space). 25% density allows 4x higher resolution in the same time. |
| Sampling Schedule | Poisson Gap (Random) | Prevents aliasing artifacts from appearing at coherent frequencies; spreads artifacts as incoherent noise. |
| Grid Size (TD1) | 1024 - 2048 points | Set the virtual number of points high to define the resolution. The actual collected points will be reduced by the density factor. |
| Processing | IST or SMILE | Iterative Soft Thresholding (IST) preserves relative peak intensities better than Max Entropy for dynamic ranges found in biofluids. |
Troubleshooting & FAQs
Q: My baseline looks "noisy" after NUS reconstruction.
-
Diagnosis: This is likely reconstruction noise, not thermal noise.
-
Fix: Increase the number of iterations in your reconstruction algorithm (e.g., in TopSpin, set mdd_C_loops to 100+). Alternatively, increase the sampling density from 25% to 35%.
Q: Can I use NUS for quantitative metabolomics (qNMR)?
-
Answer: Yes, but with caution.
-
Validation: Recent studies confirm NUS maintains linearity for concentration, but you must validate the reconstruction against a standard sample first. Avoid densities below 25% for quantification, as low-intensity metabolite peaks may be lost during the thresholding step of reconstruction [1].
Module B: Spectral Aliasing (The "Infinite" Resolution Hack)
Best for: Extreme crowding in the
Standard Operating Procedure (SOP)
-
Determine Target SW: Instead of the standard 160 ppm (0–160 ppm) for
C, set SW to 5–10 ppm . -
Set Carrier Frequency (O1P): Center it in the aliphatic region (e.g., 40 ppm) or aromatic region depending on targets.
-
Acquisition: Run the HSQC. Peaks will appear "scrambled."
-
Unfolding (Post-Processing):
-
Calculate the true chemical shift (
) using the formula: (Where is an integer determined by matching to a low-res reference spectrum).
-
Troubleshooting & FAQs
Q: How do I know the "real" chemical shift of a folded peak?
-
Fix: Acquire a fast, low-resolution "reference" HSQC (standard 160 ppm SW) alongside the aliased experiment. Overlay them. The high-res aliased peak will align with the low-res blob at the specific
offset.
Q: Two peaks folded on top of each other. Now what?
-
Fix: Change the spectral width (SW) slightly (e.g., from 5 ppm to 5.2 ppm). This changes the folding calculation and will separate the overlapping peaks [2].
Module C: Pure Shift HSQC
Best for: Samples where proton (
Comparison: Standard vs. Pure Shift
| Feature | Standard HSQC | Pure Shift HSQC |
| Peak Shape | Multiplets (broad footprint) | Singlets (ultra-narrow) |
| Resolution | Limited by | Limited only by field inhomogeneity |
| Sensitivity | Standard | Variable: Real-time acquisition cuts signal (slicing), BUT multiplet collapse boosts peak height (SNR gain) [3]. |
Troubleshooting & FAQs
Q: My sensitivity is terrible in the Pure Shift experiment.
-
Diagnosis: You might be using an older "interferogram" method (Zangger-Sterk) which is slice-selective and very insensitive.
-
Fix: Switch to Real-Time Pure Shift (e.g., BIRD-based HSQC). This acquires data continuously during the decoupling windows, recovering significant sensitivity.
Q: I see sidebands around my strong peaks.
-
Diagnosis: These are "chunking" artifacts from the concatenation of data chunks in real-time pure shift.
-
Fix: Ensure your processing software (e.g., NMRPipe, Mnova) is set to reconstruct the chunks properly. Verify the chunk size parameter matches the acquisition loop length (
).
Module D: Post-Processing Rescue (Linear Prediction)
Best for: Data that has already been acquired with insufficient resolution.
Workflow
-
Linear Prediction (LP): Extends the time-domain signal (FID) in the indirect dimension.
-
Forward LP: Predicts future data points based on existing frequencies.
-
Setting: Extend the F1 points by 2x (e.g., if you acquired 128 points, predict to 256).
-
Warning: Do not exceed 2-3x extension, or you will generate false "noise spikes."
-
-
Window Function: Apply a Sine-Squared (QSINE) function shifted by 90° (
) to smooth the transition between real and predicted data.
Visualizing the NUS Workflow
To understand how NUS achieves resolution without time penalties, refer to the data flow below.
Figure 2: The Non-Uniform Sampling (NUS) data pipeline. A sparse mask is applied to the time grid, reducing acquisition time. Advanced algorithms reconstruct the missing points to restore the full resolution spectrum.
References
-
Zhang, B., et al. (2020).[1] "Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics." Metabolites, 10(5), 203.[1] [Link]
-
Jeannerat, D. (2015). "Spectral Aliasing: A Super Zoom for 2D-NMR Spectra. Principles and Applications." Chimia, 69(7-8). [Link]
-
Castañar, L., et al. (2018). "Pure Shift NMR: A Review." Magnetic Resonance in Chemistry. [Link]
Sources
Validation & Comparative
Validating 13C-MFA Results: A Guide to Orthogonal Methods
Introduction: The "Black Box" Problem in Fluxomics
13C-Metabolic Flux Analysis (13C-MFA) is widely regarded as the gold standard for quantifying intracellular metabolic fluxes.[1][2] However, it is an indirect method. Fluxes are not measured; they are inferred mathematically by fitting a metabolic network model to isotopic enrichment data (Mass Isotopomer Distributions or MIDs).
This reliance on modeling creates a "black box" risk. A model can achieve a statistically acceptable fit (low
The Core Directive: To transition from a "fitted model" to a "physiologically accurate map," researchers must validate 13C-MFA results using orthogonal methods —independent experimental techniques that rely on different physical principles than isotope labeling.
This guide details the three most effective orthogonal validation systems: Respirometry (Global Balance) , Enzymatic Capacity (Kinetic Limits) , and Thermodynamic Feasibility (Physical Laws) .
The Hierarchy of Validation Evidence
Before selecting a method, understand where it fits in the hierarchy of evidence. Internal statistical checks are mandatory but insufficient. Orthogonal checks provide the necessary external confirmation.
Figure 1: The Hierarchy of Validation. Moving from internal statistics (Level 1) to external physical confirmation (Levels 2-4).
Method 1: The Global Check – Respirometry & Carbon Balance
Principle: 13C-MFA models predict the production of CO₂ and the consumption of O₂ based on the sum of fluxes through oxidative pathways (TCA cycle, Pentose Phosphate Pathway). Respirometry measures these gas exchange rates directly in real-time.
If the MFA-predicted Oxygen Uptake Rate (OUR) deviates from the measured OUR, the flux map is incorrect, regardless of the isotopic fit.
Experimental Protocol: Off-Gas Analysis Validation
Objective: Compare MFA-predicted gas rates with measured OUR and CER (Carbon Dioxide Evolution Rate).
Prerequisites:
-
Bioreactor equipped with Off-Gas Analyzer (Mass Spec or IR/Paramagnetic sensors).
-
Steady-state 13C-MFA flux map (mmol/gDCW/h).
Step-by-Step Workflow:
-
Calibration: Calibrate the off-gas analyzer using N₂ (zero) and a known O₂/CO₂ mix (span) immediately prior to the steady-state phase.
-
Data Acquisition: Record off-gas percentages (
, ) and airflow rate ( ) over a 60-minute steady-state window. -
Calculation of Experimental Rates:
-
Calculate CER (mmol/L/h) using the inert gas balance (typically Nitrogen) to account for volume changes.
-
Calculate OUR (mmol/L/h).
-
Normalize by Biomass (
, g/L) to get specific rates ( , ).
-
-
MFA Prediction:
-
Sum the fluxes of all CO₂-producing steps in your model (e.g., Pyruvate Dehydrogenase, Isocitrate Dehydrogenase).
-
Sum the fluxes of O₂-consuming steps (e.g., Cytochrome c Oxidase).
-
-
Validation Metric (The RQ Check):
-
Calculate the Respiratory Quotient:
. -
Compare Experimental RQ vs. MFA-derived RQ.
-
Interpretation:
| Discrepancy | Likely Cause in MFA Model |
|---|---|
| Exp. RQ > MFA RQ | Model underestimates overflow metabolism (e.g., lactate/ethanol/acetate production) or anabolic reduction demand. |
| Exp. OUR > MFA OUR | Model underestimates maintenance energy (ATP) requirements or futile cycling. |
Method 2: The Capacity Check – In Vitro Enzyme Assays
Principle:
A metabolic flux (
Experimental Protocol: Validation
Objective: Validate high-flux nodes (e.g., Glycolysis vs. Pentose Phosphate Pathway split).
Step-by-Step Workflow:
-
Sampling: Rapidly quench and harvest cells (
- cells) from the same steady-state phase used for 13C-MFA. -
Lysis: Use mechanical disruption (bead beating) or sonication. Avoid chemical lysis buffers that may inhibit enzyme activity.
-
Assay Optimization:
-
Perform assays under saturating substrate concentrations (
). -
Validate linearity with respect to time and protein concentration.
-
-
Quantification: Measure absorbance/fluorescence change (e.g., NAD(P)H at 340 nm).
-
Normalization: Normalize activity to total protein (U/mg protein) and then convert to specific flux units (mmol/gDCW/h) using the cellular protein content (g_protein/g_DCW).
Critical Insight:
Do not expect a 1:1 correlation (
-
Valid:
(Enzyme is in excess). -
Valid:
(Enzyme is rate-limiting). -
INVALID:
(Physiologically impossible).
Method 3: Thermodynamic Feasibility Analysis
Principle:
Net metabolic flux can only flow in the direction of a negative Gibbs free energy change (
Workflow:
-
Metabolite Quantification: Measure intracellular concentrations of reactants and products using LC-MS/MS (Targeted Metabolomics).
-
Calculate
: Where is the mass action ratio (Products/Reactants). -
Overlay with Flux:
-
If MFA predicts forward flux (
), then must be negative. -
If
and MFA predicts forward flux, the MFA solution is thermodynamically infeasible.
-
Comparative Analysis of Orthogonal Methods
The following table compares the utility of these methods for validating 13C-MFA.
| Feature | Respirometry (OUR/CER) | Enzyme Assays ( | Transcriptomics (mRNA) | Thermodynamic Analysis |
| Validation Type | Quantitative (Global Balance) | Semi-Quantitative (Upper Limit) | Qualitative (Presence/Absence) | Binary (Feasible/Infeasible) |
| Cost | Low (Standard Bioreactor) | Medium (Reagents/Labor) | High (Sequencing) | High (MS Metabolomics) |
| Throughput | Real-time / High | Low (Manual assays) | High | Medium |
| Precision | High (<5% error) | Medium (10-20% error) | Low (No flux correlation) | Medium |
| Best Use Case | Validating redox balance and total carbon recovery. | Checking bottlenecks and split ratios (e.g., Glycolysis vs PPP). | Identifying active pathways not in the model structure. | Rejecting physically impossible flux loops. |
Integrated Validation Workflow
This diagram illustrates how to integrate these methods into a rigorous scientific workflow.
Figure 2: The Integrated Validation Workflow. A systematic approach to accepting or rejecting a flux map.[2]
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide for plant scientists. Plant Journal.
- Stephanopoulos, G., Aristidou, A. A., & Nielsen, J. (1998). Metabolic Engineering: Principles and Methodologies. Academic Press.
-
Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering.
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2][3][4][5][6][7][8][9][10][11] Nature Protocols.
-
Noor, E., et al. (2014). Pathway thermodynamics highlights kinetic obstacles in central metabolism. PLOS Computational Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic flux analysis based on 13C-labeling experiments and integration of the information with gene and protein expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respirometric 13C flux analysis, Part I: design, construction and validation of a novel multiple reactor system using on-line membrane inlet mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. Assessing Metabolic Flux in Plants with Radiorespirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Metabolic Tracing: Comparing D-Methionine (1-13C) with L-Isotope Tracers
This guide provides an in-depth comparison of D-Methionine (1-13C) with other common methionine stable isotopes for metabolic tracing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of products to explain the fundamental biochemical principles that should guide your choice of tracer. We will explore the unique metabolic pathways interrogated by D- and L-enantiomers and provide the experimental framework to leverage these differences for novel biological insights.
Introduction: Beyond Canonical Pathways
Stable isotope tracing is a powerful technique for mapping the dynamic flow of molecules through metabolic networks.[1][2] By replacing an atom in a precursor molecule with a heavy isotope (like ¹³C), we can track its journey into downstream metabolites using mass spectrometry (MS).[3] Methionine, an essential amino acid, is a cornerstone of cellular metabolism. Its roles extend far beyond protein synthesis; it is the primary methyl donor for virtually all cellular methylation reactions via S-adenosylmethionine (SAM) and a key node in sulfur metabolism.[4][5]
Most metabolic studies understandably focus on the biologically dominant L-methionine. However, this overlooks a distinct and increasingly important area of metabolism: the processing of D-amino acids. This guide will illuminate how D-Methionine (1-13C) is not merely an alternative to L-methionine tracers but a specific tool to probe a completely different enzymatic axis with implications in oncology, neurology, and immunology.[6][7]
The Chiral Divide: The Critical Role of D-Amino Acid Oxidase (DAO)
In mammals, the metabolic fates of L- and D-amino acids are sharply divided. While L-methionine is readily utilized for protein synthesis and the methionine cycle, D-methionine is a poor substrate for these pathways.[8][9] Instead, its metabolism is almost exclusively handled by a stereospecific flavoenzyme: D-amino acid oxidase (DAO) .[10][11]
DAO is a peroxisomal enzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids.[12][13] It shows absolute specificity for the D-isomer and is inactive towards L-amino acids.[10] The reaction proceeds as follows:
-
D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂
This enzymatic specificity is the central principle behind using D-methionine as a tracer. The appearance of labeled downstream products from D-Methionine (1-¹³C) is a direct readout of DAO activity. This enzyme is highly expressed in tissues like the kidney and brain and has been implicated in regulating the levels of the neuromodulator D-serine, as well as in the host defense against bacteria, which produce a variety of D-amino acids.[6][12][14]
Comparative Analysis of Methionine Tracers
The choice of isotope depends entirely on the biological question being asked. D-Methionine (1-¹³C), L-Methionine (1-¹³C), and L-Methionine (methyl-¹³C) are not interchangeable; they are distinct tools for dissecting separate metabolic networks.
| Tracer | D-Methionine (1-¹³C) | L-Methionine (1-¹³C) | L-Methionine (methyl-¹³C or -D₃) |
| Primary Metabolic Pathway Probed | D-Amino Acid Metabolism | Canonical Methionine Metabolism (Carbon Backbone) | One-Carbon Metabolism (Methylation) |
| Key Enzyme(s) Interrogated | D-Amino Acid Oxidase (DAO) | Aminoacyl-tRNA Synthetases, Methionine Adenosyltransferase (MAT), enzymes of the transsulfuration pathway. | Methionine Adenosyltransferase (MAT), various Methyltransferases (DNMTs, HMTs, etc.) |
| Primary Labeled Products | ¹³C-α-keto-4-methylthiobutyrate (KMTB), potentially downstream TCA cycle intermediates if the carboxyl group is retained and metabolized. | Labeled proteins, ¹³C-S-adenosylmethionine (SAM), ¹³C-homocysteine, ¹³C-cysteine. | Labeled SAM, methylated DNA, RNA, histones, and other small molecules (e.g., creatine, carnitine). |
| Core Scientific Question | "What is the activity of D-amino acid oxidase in my system? How is my system processing exogenous or bacterially-derived D-amino acids?" | "How is the carbon skeleton of methionine used for protein synthesis or sulfur metabolism?" | "What is the flux of the methionine cycle? Which macromolecules or metabolites are being actively methylated?" |
Visualizing the Metabolic Divergence
The following diagram illustrates the distinct metabolic fates of D- and L-methionine, providing a clear rationale for tracer selection.
Caption: Distinct metabolic fates of D- and L-methionine enantiomers.
Experimental Design: A Comparative Protocol
To translate theory into practice, we present a robust protocol for directly comparing D- and L-methionine metabolism in a cell culture model. This protocol incorporates self-validating controls to ensure scientific rigor.
Objective
To quantify and compare the metabolic flux of D-Methionine (1-¹³C) via the DAO pathway against the incorporation of L-Methionine (1-¹³C) into canonical pathways in a human cancer cell line (e.g., HT1080 fibrosarcoma).
Materials
-
Cell Line: HT1080 or other cell line of interest.
-
Base Medium: Methionine-free DMEM (custom formulation).
-
Tracers: D-Methionine (1-¹³C), L-Methionine (1-¹³C).
-
Reagents: Dialyzed Fetal Bovine Serum (dFBS), Sodium Benzoate (DAO inhibitor).[11]
-
Solvents: HPLC-grade 80:20 Methanol:Water, chilled to -80°C.[1]
Experimental Workflow Diagram
Caption: A validated workflow for comparative stable isotope tracing.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment. Prepare at least three biological replicates for each condition and time point.[1]
-
Medium Preparation: The day before the experiment, switch the cells to a "starvation" medium (methionine-free DMEM + 10% dFBS) for 12-16 hours to deplete intracellular methionine pools. On the day of the experiment, prepare the labeling media:
-
Condition 1: Methionine-free DMEM + 10% dFBS + D-Methionine (1-¹³C) at physiological concentration (e.g., 200 µM).
-
Condition 2: Methionine-free DMEM + 10% dFBS + L-Methionine (1-¹³C) at physiological concentration.
-
Condition 3 (Control): Pre-treat cells with a DAO inhibitor (e.g., 1 mM Sodium Benzoate) for 1 hour, then switch to the D-Methionine (1-¹³C) labeling medium also containing the inhibitor. This is a critical step to validate that the observed metabolism is DAO-dependent.
-
Condition 4 (Control): Methionine-free DMEM + 10% dFBS + unlabeled L-Methionine.
-
-
Tracer Incubation: Aspirate the starvation medium and replace it with the respective pre-warmed labeling media. Return plates to the incubator. The duration depends on the pathway; DAO activity can be detected relatively quickly, while achieving steady-state labeling in downstream pathways may take several hours.[3]
-
Metabolite Extraction: To halt all metabolic activity, perform this step as quickly as possible.[1]
-
Place the 6-well plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol/water solution.[1]
-
Scrape the cells into the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the extracts under a vacuum (e.g., SpeedVac). Store dried extracts at -80°C until analysis.
-
-
LC-MS Analysis: Reconstitute the dried metabolites in an appropriate volume for your LC-MS system. Use a method optimized for polar metabolites (e.g., HILIC or reversed-phase ion-pairing chromatography) coupled to a high-resolution mass spectrometer. Monitor for the mass of KMTB, methionine, and other relevant downstream metabolites, specifically looking for the M+1 mass shift indicating ¹³C incorporation.
Interpreting the Results and Drawing Conclusions
-
In the D-Methionine (1-¹³C) samples: You should observe a time-dependent increase in the M+1 peak for α-keto-4-methylthiobutyrate (KMTB).
-
In the L-Methionine (1-¹³C) samples: You will see minimal M+1 KMTB, but significant M+1 labeling of intracellular L-methionine and potentially downstream metabolites like homocysteine or cysteine.
-
In the DAO Inhibitor samples: The M+1 peak for KMTB should be significantly attenuated or completely absent compared to the D-Methionine (1-¹³C) only condition. This result provides strong evidence that the observed flux is mediated specifically by DAO.
References
- Title: Application Notes and Protocols for 13C Tracer Studies using Liquid Chromatography-Mass Spectrometry (LC-MS)
- Title: DAAO | DAAIR center - D-amino acids Source: D-amino acids Information Resource URL
- Title: D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study Source: PubMed URL
- Title: Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics Source: PubMed URL
- Title: Emerging Role of D-Amino Acid Metabolism in the Innate Defense Source: Frontiers in Microbiology URL
- Title: D-amino acid oxidase Source: Wikipedia URL
- Title: Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics Source: Metabolites URL
- Title: D-Amino Acids : Physiology, Metabolism, and Application Source: ResearchGate URL
- Title: Physiological functions of D-amino acid oxidases: from yeast to humans Source: PubMed URL
- Title: DIETARY D-AMINO ACIDS Source: Annual Reviews URL
- Title: Human D-Amino Acid Oxidase: Structure, Function, and Regulation Source: PMC - NIH URL
- Title: D-Amino acid oxidase: Physiological role and applications Source: SciSpace URL
- Title: Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology Source: J-Stage URL
- Title: The superiority of L-methionine Source: Chemuniqué URL
- Title: Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment Source: PMC - NIH URL
- Title: Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression Source: Journal of Proteome Research - ACS Publications URL
- Title: Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment Source: The Poultry Site URL
- Title: Stable Isotope Tracing Experiments Using LC-MS Source: Link Springer URL
- Title: Isotope Tracer Analysis and Metabolic Flux Analysis Source: McCullagh Research Group URL
- Title: Quantitation of Cellular Metabolic Fluxes of Methionine Source: PMC - NIH URL
- Title: Quantitation of Cellular Metabolic Fluxes of Methionine Source: Analytical Chemistry URL
- Title: Overview of Stable Isotope Metabolomics Source: Creative Proteomics URL
- Title: Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters Source: PMC - NIH URL
- Title: L-Methionine vs.
- Title: Overview of Methionine Metabolic Pathway Source: Creative Proteomics URL
- Title: Metabolic labeling and tracking of methionine cycle flux Source: ResearchGate URL
- Title: A guide to 13C metabolic flux analysis for the cancer biologist Source: PMC - NIH URL
- Title: C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS Source: Shimadzu URL
- Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production Source: MDPI URL
- Title: Overview of 13c Metabolic Flux Analysis Source: Creative Proteomics URL
- Title: Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C - PubMed Source: PubMed URL
- Title: Methionine synthase supports tumor tetrahydrofolate pools Source: bioRxiv URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAAO | DAAIR center [d-aminoacids.com]
- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 12. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 13C-Methionine Flux: A Technical Guide to Integrating LC-MS and NMR
Executive Summary
In the study of methyl-group donors and epigenetic regulation, 13C-Methionine tracing is the gold standard. However, relying on a single analytical platform introduces blind spots: LC-MS offers exquisite sensitivity for low-abundance intermediates (e.g., S-adenosylhomocysteine, SAH) but suffers from ionization suppression and matrix effects. NMR provides absolute quantification and unambiguous positional isotopomer data but lacks sensitivity.
This guide details a self-validating, orthogonal workflow that integrates Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR). By employing a "split-sample" extraction protocol, researchers can cross-reference the Mass Isotopomer Distribution (MID) from MS with the Positional Enrichment from NMR, ensuring that observed metabolic fluxes are biological realities, not analytical artifacts.
Scientific Rationale: The Methionine Cycle Challenge
The Methionine Cycle (One-Carbon Metabolism) presents unique analytical challenges due to the vast dynamic range of its metabolites. S-adenosylmethionine (SAM) is often abundant, while its demethylated product, SAH, exists at nanomolar concentrations.
The Validation Gap
-
LC-MS Risk: In-source fragmentation can mimic metabolic flux. For example, SAM can degrade into MTA (5'-methylthioadenosine) in the source, potentially skewing flux calculations.
-
NMR Risk: The methyl protons of Methionine and SAM appear as singlets in 1H-NMR. Without 13C-editing, overlapping signals from lipids or proteins (if extraction is poor) can inflate integration values.
The Solution: A dual-platform approach where LC-MS quantifies the trace intermediates (SAH, Homocysteine) and NMR validates the source purity and specific methyl-group transfer using [Methyl-13C]Methionine.
Comparative Technical Analysis
| Feature | LC-MS/MS (QqQ or Orbitrap) | NMR (600+ MHz with Cryoprobe) | Synergistic Value |
| Limit of Detection | pM to nM range | µM range | MS detects SAH; NMR validates Met/SAM pools. |
| Isotope Detection | Mass Isotopomer Distribution (M+1, M+2) | Positional Isotopomers (Specific Carbon) | NMR confirms which carbon is labeled (Methyl vs. Backbone). |
| Quantification | Relative (requires internal standards) | Absolute (qNMR) | NMR calibrates the MS ionization efficiency. |
| Sample Destructiveness | Destructive | Non-destructive | NMR samples can be re-analyzed or used for MS if needed. |
Experimental Workflow & Pathway Logic
The following diagrams illustrate the biological pathway of interest and the integrated experimental workflow.
Diagram 1: The Methionine Cycle & 13C-Methyl Fate
This diagram tracks the flow of the 13C-methyl group (red arrows) versus the carbon backbone.
Caption: Flux of [Methyl-13C]Methionine. Note that SAH loses the label, a critical checkpoint for cross-validation.
Diagram 2: The Split-Sample Dual Workflow
This workflow ensures that both analytical platforms analyze the exact same biological replicate.
Caption: The "Split-Sample" protocol minimizes extraction variability between platforms.
Comprehensive Protocol: The "Split-Sample" System
To ensure data integrity, do not process separate samples for MS and NMR. Variations in cell count or extraction efficiency will ruin the correlation. Use this unified protocol.
Step 1: Metabolic Quenching & Extraction
-
Harvest: Rapidly wash cells (PBS, 4°C) and quench metabolism using 80% Methanol (-80°C) .
-
Lysis: Scrape cells and transfer to a pre-chilled tube. Perform 3 freeze-thaw cycles (Liquid N2 / 37°C) to ensure complete membrane rupture.
-
Phase Separation: Add Chloroform and Water to achieve a final ratio of Methanol:Chloroform:Water (1:1:0.9) .
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
Step 2: Sample Splitting (The Critical Step)
Transfer the distinct upper aqueous phase to a clean tube.
-
Aliquot A (for LC-MS): Take 10-20% of the volume.
-
Aliquot B (for NMR): Take 80-90% of the volume (NMR requires more mass).
-
Drying: Dry both aliquots in a vacuum concentrator (SpeedVac) without heat.
Step 3: Platform-Specific Preparation
A. LC-MS/MS Configuration (Targeted)
-
Reconstitution: Dissolve Aliquot A in 50 µL Acetonitrile:Water (80:20) containing internal standards (e.g., 13C5-Methionine).
-
Chromatography: Use a ZIC-pHILIC column. C18 columns often fail to retain polar SAM/SAH adequately.
-
Mass Spec: Operate in MRM (Multiple Reaction Monitoring) mode for sensitivity, or High-Res (Orbitrap) for isotopomer resolution.
-
Target Transitions: Monitor Met (M+0, M+1), SAM (M+0, M+1), and SAH.
-
B. NMR Configuration (Quantitative)
-
Reconstitution: Dissolve Aliquot B in 600 µL D2O containing 100 mM Phosphate Buffer (pH 7.4) and 0.5 mM DSS (Internal Standard).
-
Acquisition:
-
1D 1H NOESY: For absolute quantification of Methionine and SAM (methyl singlets).
-
1H-13C HSQC: If using 13C-labeling, this removes background noise. The 13C-1H coupling splits the methyl signal, allowing direct calculation of fractional enrichment.
-
Parameter Note: Ensure a relaxation delay (d1) of at least 5x T1 (approx. 10s) for quantitative accuracy.
-
Data Interpretation & Cross-Validation Logic
This section defines how to mathematically validate your results. If these checks fail, your data is suspect.
Checkpoint 1: The Concentration Correlation
Plot the absolute concentration of Methionine and SAM derived from NMR (using the DSS standard) against the integrated peak area from LC-MS.
-
Requirement:
for Methionine. -
Correction: If LC-MS saturates (non-linear), use the NMR value as the "true" concentration to build a calibration curve for the MS data.
Checkpoint 2: The "Methyl Fate" Logic Check
When using [Methyl-13C]Methionine :
-
Methionine:
-
MS Data: Should show M+1 mass shift.
-
NMR Data: Should show a strong 13C-satellite in the S-CH3 region (~2.1 ppm).
-
-
SAM:
-
MS Data: Should show M+1 mass shift.
-
NMR Data: Should show 13C-enrichment in the SAM methyl singlet (~2.9 ppm).
-
-
SAH (The Validator):
-
MS Data:Must be M+0 .
-
Reasoning: The methyl group is transferred to DNA/Proteins. SAH is the product after transfer.
-
Red Flag: If MS detects M+1 SAH , it indicates either:
-
Impurity in the tracer (Backbone 13C labeling).
-
Incorrect peak picking (Isomer interference).
-
NMR Verification: Check the SAH spectrum.[2] If no 13C signal appears on the homocysteine backbone, the MS M+1 is an artifact.
-
-
Summary of Expected Signals
| Metabolite | Tracer | LC-MS Signal | NMR Signal (1H) | Interpretation |
| Methionine | [Methyl-13C] | M+1 (m/z +1.003) | 13C-Satellites at 2.1 ppm | Substrate uptake |
| SAM | [Methyl-13C] | M+1 | 13C-Satellites at 2.9 ppm | Activation intact |
| SAH | [Methyl-13C] | M+0 | No 13C Satellites | Methylation occurred |
| Methionine | [U-13C] | M+5 | Complex Multiplets | Full carbon flux |
References
-
Marshall, D. D., & Powers, R. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Emwas, A. H., et al. (2019).[7] NMR Spectroscopy for Metabolomics Research. Metabolites. [Link][4][8][9][10][11][12]
-
Yuan, J., et al. (2012). Isotope Labeling-Assisted Metabolomics Using LC-MS. Methods in Molecular Biology. [Link]
-
Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2015).[8] Quantifying Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. [Link][9]
Sources
- 1. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [discover.restek.com]
- 11. Quantitative Metabolomics by 1H-NMR and LC-MS/MS Confirms Altered Metabolic Pathways in Diabetes | PLOS One [journals.plos.org]
- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
